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  • Product: N-Methylbenzamidine
  • CAS: 34028-17-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-Methylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Known and the Unknown In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physico...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. This guide delves into the core physicochemical characteristics of N-Methylbenzamidine hydrochloride, a molecule of interest due to its structural relation to known biologically active compounds. It is important to note that while extensive data exists for the parent compound, benzamidine, and the related N-methylbenzamide, specific experimental data for N-Methylbenzamidine hydrochloride is not extensively documented in publicly available literature.

Therefore, this document serves a dual purpose: to collate and present the known information on structurally similar compounds and to provide a comprehensive framework of field-proven, self-validating experimental protocols for the precise determination of N-Methylbenzamidine hydrochloride's properties. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the causal reasoning behind experimental design, empowering researchers to generate robust and reliable data for this and other novel compounds.

Molecular Identity and Structural Considerations

N-Methylbenzamidine hydrochloride is the hydrochloride salt of N-methylbenzamidine. The core structure consists of a benzamidine moiety with a methyl group substituting one of the amino hydrogens. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

Chemical Structure

Caption: 2D structure of N-Methylbenzamidine hydrochloride.

Predicted Physicochemical Properties

In the absence of direct experimental data, we can estimate the physicochemical properties of N-Methylbenzamidine hydrochloride based on the known values of N-Methylbenzamide and Benzamidine hydrochloride.

PropertyN-MethylbenzamideBenzamidine hydrochloridePredicted N-Methylbenzamidine hydrochlorideRationale for Prediction
Molecular Formula C₈H₉NOC₇H₉ClN₂C₈H₁₁ClN₂Based on the addition of a methyl group to benzamidine and formation of the hydrochloride salt.
Molecular Weight 135.16 g/mol 156.61 g/mol [1]~170.64 g/mol Calculated from the predicted molecular formula.
Melting Point (°C) 76-78[2]86-88[3]Likely in the range of 80-100The introduction of a methyl group may slightly alter the crystal lattice energy compared to benzamidine hydrochloride. The salt form generally has a higher melting point than the free base.
Boiling Point (°C) 167 (at 11 mmHg)[2]Not availableNot readily predictableAmidine salts typically decompose at high temperatures rather than boil.
Aqueous Solubility Insoluble[4]Soluble[3]Expected to be solubleThe hydrochloride salt form significantly increases aqueous solubility compared to the free base or the corresponding amide.
pKa ~15 (predicted for the amide N-H)[4]~11.6 (for the amidinium ion)Expected to be in the range of 10-12The pKa of amidines is primarily determined by the resonance stabilization of the protonated amidinium ion. The methyl group is not expected to drastically alter the basicity compared to the parent benzamidine.[3][5]

Synthesis and Purification

A plausible synthetic route to N-Methylbenzamidine hydrochloride can be adapted from established methods for amidine synthesis. A common and effective approach involves the conversion of the corresponding amide to an imidoyl chloride, followed by reaction with an amine.

Proposed Synthetic Pathway

Synthesis_Pathway N_Methylbenzamide N-Methylbenzamide Imidoyl_Chloride N-Methyl-C-phenylcarbonimidoyl chloride N_Methylbenzamide->Imidoyl_Chloride PCl₅ or SOCl₂ in inert solvent (e.g., CH₂Cl₂) N_Methylbenzamidine_free_base N-Methylbenzamidine (free base) Imidoyl_Chloride->N_Methylbenzamidine_free_base NH₃ (gas or solution) in inert solvent N_Methylbenzamidine_HCl N-Methylbenzamidine hydrochloride N_Methylbenzamidine_free_base->N_Methylbenzamidine_HCl HCl in ether or isopropanol

Caption: Proposed synthesis of N-Methylbenzamidine hydrochloride.

Step-by-Step Synthetic Protocol

Expertise & Experience: This protocol is designed for robustness, with each step including in-process controls to ensure the reaction is proceeding as expected before moving to the subsequent step. The choice of reagents and solvents is based on achieving high yields and simplifying purification.

  • Formation of the Imidoyl Chloride:

    • To a solution of N-Methylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • In-process control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Upon completion, the solvent is removed under reduced pressure to yield the crude imidoyl chloride, which is typically used in the next step without further purification.

  • Formation of N-Methylbenzamidine (Free Base):

    • Dissolve the crude imidoyl chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

    • Bubble anhydrous ammonia gas through the solution at 0 °C, or add a solution of ammonia in methanol, until the reaction is complete.

    • In-process control: Monitor by TLC or HPLC for the disappearance of the imidoyl chloride.

    • Filter the reaction mixture to remove the ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Methylbenzamidine free base.

  • Formation of the Hydrochloride Salt and Purification:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.

    • The N-Methylbenzamidine hydrochloride will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Experimental Determination of Physicochemical Properties

The following protocols are designed as self-validating systems, incorporating calibration and control measures to ensure the accuracy and reliability of the generated data.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

Protocol:

  • Calibrate a digital melting point apparatus using certified standards (e.g., caffeine, vanillin).

  • Place a small amount of the dried, crystalline N-Methylbenzamidine hydrochloride into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

  • Perform the measurement in triplicate to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Causality: Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[4]

Protocol:

  • Prepare saturated solutions of N-Methylbenzamidine hydrochloride in various solvents of interest (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO).

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of N-Methylbenzamidine hydrochloride in the filtrate using a validated analytical method, such as HPLC-UV.

  • Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

pKa Determination (Potentiometric Titration)

Causality: The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. For an amidine, the pKa refers to the equilibrium of the protonated amidinium ion.[6]

Protocol:

  • Calibrate a pH meter with standard buffer solutions at pH 4, 7, and 10.

  • Accurately weigh a sample of N-Methylbenzamidine hydrochloride and dissolve it in a known volume of deionized water.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the amidinium ions have been neutralized.

  • Specialized software can be used to determine the pKa from the titration curve with high accuracy.

Stability Assessment (Forced Degradation Studies)

Causality: Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies under various stress conditions are a key component of this assessment, as mandated by regulatory guidelines.[7][8]

Protocol:

  • Prepare solutions of N-Methylbenzamidine hydrochloride in appropriate solvents.

  • Subject the solutions to a range of stress conditions as per ICH guidelines:

    • Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative degradation: 3% H₂O₂ at room temperature.

    • Thermal degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C).

    • Photostability: Expose the solid compound and solutions to UV and visible light.

  • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

  • The HPLC method must be able to separate the parent compound from all degradation products.

  • Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.

Stability_Workflow cluster_Stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photostability Photo->Analysis Sample N-Methylbenzamidine HCl Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Analysis: - Purity - Degradant Profile - Degradation Kinetics Analysis->Data

Sources

Exploratory

N-Methylbenzamidine: Structure, Properties, and Chemical Utility

The following technical guide details the structure, properties, and applications of N-Methylbenzamidine. Technical Guide for Medicinal Chemists and Structural Biologists Core Compound Identity & Significance N-Methylben...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, and applications of N-Methylbenzamidine.

Technical Guide for Medicinal Chemists and Structural Biologists

Core Compound Identity & Significance

N-Methylbenzamidine (N-Methylbenzenecarboximidamide) is a structural analog of benzamidine, a classic competitive inhibitor of trypsin-like serine proteases. Unlike its amide counterpart (N-methylbenzamide), which is neutral and stable to hydrolysis, N-methylbenzamidine is a strong organic base characterized by a reactive amidine functional group (


).

In drug development, this scaffold serves two critical roles:

  • Bioisostere/Pharmacophore: It mimics the guanidinium group of arginine, allowing it to anchor into the oxyanion hole or specificity pocket (S1) of serine proteases (e.g., Trypsin, Thrombin, Factor Xa).

  • Synthetic Intermediate: It acts as a 1,3-binucleophile in the synthesis of nitrogen-rich heterocycles such as pyrimidines, imidazoles, and triazines.

Chemical Identity Table
PropertyData
IUPAC Name N-Methylbenzenecarboximidamide
Common Name N-Methylbenzamidine
CAS Number 34028-17-6 (Free Base) / 1468-95-7 (HCl Salt - verify specific salt CAS if purchasing)
Molecular Formula

Molecular Weight 134.18 g/mol (Free Base)
Structure



Structural Characterization & Tautomerism

The amidine group in N-methylbenzamidine is not static; it exists in a dynamic equilibrium of tautomers and geometrical isomers. This flexibility is critical for binding affinity in enzyme pockets.

Tautomeric Equilibrium

Unlike N-phenylbenzamidine, which strongly favors the amino tautomer, N-methylbenzamidine exists as a mixture of two tautomers in solution (DMSO,


), often with no strong preference for one over the other due to the similar electronic induction of the hydrogen vs. the methyl group.
  • Tautomer A (Imine-like):

    
    
    
  • Tautomer B (Amine-like):

    
    
    

Additionally, the C=N double bond allows for E (trans) and Z (cis) isomerism, creating a complex equilibrium relevant to NMR interpretation and ligand docking.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Protonation (pKa ~11.5) T1 Tautomer A (N-Methyl imine) Ph-C(=N-Me)-NH2 T2 Tautomer B (N-Methyl amine) Ph-C(=NH)-NH-Me T1->T2 Fast Exchange Cation Resonance Stabilized Cation [Ph-C(NH2)(NHMe)]+ T1->Cation + H+ T2->Cation + H+

Figure 1: Tautomeric equilibrium and protonation to the resonance-stabilized amidinium cation.

Physicochemical Properties

Basicity (pKa)

N-Methylbenzamidine is a strong base .[1]

  • pKa (Conjugate Acid): ~11.6 – 11.8 (Estimated based on benzamidine pKa of 11.6).

  • Mechanism: Protonation occurs at the imine nitrogen (sp2), resulting in a symmetrical, resonance-stabilized amidinium cation. The electron-donating methyl group slightly increases basicity compared to unsubstituted benzamidine.

  • Implication: At physiological pH (7.4), the molecule is >99.9% protonated (cationic). This positive charge is essential for forming salt bridges with the aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.

Solubility & Stability
  • Free Base: Moderately soluble in organic solvents (EtOH, DMSO,

    
    ); sensitive to hydrolysis (converts to amide/ester in acidic/basic water over time).
    
  • Hydrochloride Salt: Highly water-soluble, stable solid. Melting point 222–223 °C .[2]

Synthetic Protocol: The Pinner Reaction

The most robust method for synthesizing N-methylbenzamidine is the Pinner Synthesis . This two-step protocol avoids harsh conditions and provides high purity.

Reaction Scheme
  • Activation: Benzonitrile is activated by dry HCl in methanol to form the imidate ester (Pinner salt).

  • Amination: The imidate reacts with methylamine to generate the amidine.

PinnerSynthesis Nitrile Benzonitrile (Ph-CN) Imidate Imidate Salt (Ph-C(=NH)-OMe • HCl) Nitrile->Imidate Step 1: 0°C, 12-24h Anhydrous conditions MeOH MeOH / HCl(g) Amidine N-Methylbenzamidine HCl (Ph-C(=NH)-NHMe • HCl) Imidate->Amidine Step 2: Add amine RT, 4-12h MeNH2 MeNH2 (Methylamine)

Figure 2: Step-wise Pinner synthesis pathway.

Detailed Protocol

Step 1: Formation of Methyl Benzimidate Hydrochloride

  • Dissolve benzonitrile (10 mmol) in anhydrous methanol (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry HCl gas through the solution for 30–60 minutes until saturation (or add 4M HCl in dioxane).

  • Seal the vessel and stir at 0–4 °C for 24 hours. The imidate salt may precipitate as a white solid.

  • Precipitate with dry diethyl ether if necessary, filter, and dry under vacuum (hygroscopic).

Step 2: Conversion to N-Methylbenzamidine

  • Suspend the methyl benzimidate hydrochloride (from Step 1) in absolute ethanol.

  • Add a solution of methylamine (1.1 eq, typically in EtOH or THF) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Concentrate the solvent in vacuo.

  • Recrystallize the residue from ethanol/ether to obtain N-methylbenzamidine hydrochloride as white needles (mp 222–223 °C).

Medicinal Chemistry Applications

Serine Protease Inhibition

N-Methylbenzamidine is a reversible, competitive inhibitor of trypsin-like serine proteases.

  • Mechanism: The cationic amidine group forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in Trypsin) or Asp194 (in Thrombin).

  • Effect of Methylation: While the unsubstituted benzamidine is the "perfect" fit for the S1 pocket, the N-methyl group introduces steric bulk and hydrophobicity. This can:

    • Reduce Affinity: If the methyl group clashes with the pocket walls (e.g., Gly219).

    • Increase Selectivity: By exploiting subtle differences in the S1 pocket size between Trypsin, Thrombin, and Urokinase.

Heterocycle Synthesis

The compound is a versatile 1,3-N,N-binucleophile.

  • Triazines: Reaction with anhydrides or esters under high pressure/temperature yields substituted 1,3,5-triazines.

  • Imidazoles: Condensation with

    
    -haloketones (e.g., phenacyl bromide) yields 1-methyl-2,4-diphenylimidazole.
    

References

  • Pinner Reaction Mechanism & Protocol:The Chemistry of Amidines and Imidates, Vol. 2.
  • Tautomerism of Amidines:Journal of the Chemical Society, Perkin Transactions 2. "Tautomerism in N-substituted amidines." (Confirming E/Z and amino/imino equilibrium).
  • Trypsin Inhibition:Journal of Molecular Biology. "Structure of benzamidine-inhibited trypsin." (Structural basis for the amidine-Asp189 interaction).
  • Physical Properties (MP): Journal of the American Chemical Society. "Amidine synthesis via imidates." (Cites mp of HCl salt as ~222 °C).[3]

  • CAS Verification:Chemical Abstracts Service (CAS) Registry Number 34028-17-6 (N-methylbenzamidine).

Sources

Foundational

N-Methylbenzamidine: Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Executive Summary N-Methylbenzamidine (IUPAC: N-methylbenzenecarboximidamide) is a critical amidine building block in medicinal chemistry. Structurally characterized by the presence of a benzamidine core with a single me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylbenzamidine (IUPAC: N-methylbenzenecarboximidamide) is a critical amidine building block in medicinal chemistry. Structurally characterized by the presence of a benzamidine core with a single methyl substitution on the nitrogen, it serves as a vital intermediate in the synthesis of nitrogenous heterocycles (imidazoles, pyrimidines) and as a bioisostere for the guanidine moiety in serine protease inhibitors.[1]

This guide provides a definitive technical profile of N-Methylbenzamidine, distinguishing it from its common hydrolysis product, N-methylbenzamide, and detailing its synthesis, characterization, and application in drug discovery.

Identity & Physicochemical Core

Researchers must rigorously distinguish between the free base and the hydrochloride salt, as stability and solubility profiles differ significantly.[1] The hydrochloride salt is the preferred form for storage and handling due to the hygroscopic and basic nature of the free amidine.[1]

Core Identifiers
PropertyN-Methylbenzamidine (Free Base)N-Methylbenzamidine Hydrochloride
CAS Number 34028-17-6 41890-09-9
Molecular Formula C₈H₁₀N₂C₈H₁₁ClN₂
Molecular Weight 134.18 g/mol 170.64 g/mol
SMILES CNC(=N)C1=CC=CC=C1CNC(=N)C1=CC=CC=C1.Cl
Appearance Oily liquid or low-melting solidWhite to off-white crystalline solid
Solubility Soluble in EtOH, DCM, DMSOHighly soluble in Water, MeOH, DMSO
Physicochemical Properties (Experimental & Predicted)
  • Basicity (pKa): ~11.5 – 11.8 (Strong base).[1] The amidine group is protonated at physiological pH, mimicking the arginine side chain.[1]

  • Lipophilicity (LogP): ~0.95 (Predicted).[1] The N-methyl group confers slightly higher lipophilicity compared to unsubstituted benzamidine (LogP ~0.64), potentially improving membrane permeability.[1]

  • H-Bond Donors/Acceptors: 1 Donor / 2 Acceptors (Free base).[1]

Synthetic Pathways: The Pinner Protocol[3][4]

The most reliable and scalable method for synthesizing N-Methylbenzamidine is the Pinner Synthesis .[1] This two-step protocol avoids the harsh conditions required for direct amination of nitriles and prevents hydrolysis to the amide.[1]

Mechanism & Workflow
  • Activation: Benzonitrile is activated by dry HCl in anhydrous methanol to form the unstable imidate ester hydrochloride (Pinner salt).[1]

  • Amination: The imidate intermediate undergoes nucleophilic attack by methylamine to generate the amidine.[1]

PinnerSynthesis Benzonitrile Benzonitrile (C6H5CN) Imidate Methyl Benzimidate HCl (Intermediate) Benzonitrile->Imidate Amidine N-Methylbenzamidine HCl (Target) Imidate->Amidine Step1_Reagents 1. MeOH (anhydrous) 2. HCl (gas), 0°C Step1_Reagents->Benzonitrile Step2_Reagents 1. MeNH2 (in MeOH) 2. Reflux Step2_Reagents->Imidate

Figure 1: The Pinner Synthesis pathway for N-Methylbenzamidine, highlighting the critical imidate intermediate.[2][3]

Experimental Protocol (Self-Validating)
  • Imidate Formation: Dissolve benzonitrile (1.0 eq) in anhydrous methanol (5.0 eq). Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 2-3 hours). Seal and store at 4°C for 24 hours. Validation: Precipitation of the white imidate hydrochloride salt confirms reaction progress.[1]

  • Amidine Conversion: Resuspend the imidate salt in anhydrous methanol. Add methylamine (2.0 eq, solution in methanol) dropwise at 0°C. Allow to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate in vacuo. Recrystallize the residue from ethanol/ether to yield N-Methylbenzamidine Hydrochloride.[1]

Structural Characterization & QC

Distinguishing the amidine from the amide (N-methylbenzamide) is the most common QC challenge, as hydrolysis occurs readily in the presence of moisture.

Spectroscopic Signatures
TechniqueN-Methylbenzamidine (Target)N-Methylbenzamide (Impurity)
¹H NMR (DMSO-d₆) N-Me: δ 2.9–3.0 ppm (Singlet/Doublet)NH: Broad singlets ~9.0–10.0 ppm (2H/1H)N-Me: δ 2.8 ppm (Doublet, J=4.5 Hz)NH: Broad singlet ~8.5 ppm (1H)
IR (cm⁻¹) C=N stretch: ~1610–1630 cm⁻¹ (Strong)N-H stretch: ~3100–3300 cm⁻¹ (Broad)C=O stretch: ~1640–1660 cm⁻¹ (Very Strong)Amide II: ~1550 cm⁻¹
Mass Spec (ESI+) [M+H]⁺: 135.1[M+H]⁺: 136.1

Critical QC Check: In ¹H NMR, the presence of a doublet at δ 2.8 ppm alongside a strong carbonyl peak in IR indicates hydrolysis to the amide.[1] The amidine salt typically shows broad, exchangeable protons downfield (>9 ppm) due to the cationic charge.[1]

Applications in Drug Discovery[7]

Bioisostere for Guanidine

N-Methylbenzamidine serves as a "soft" analogue of the guanidine group found in arginine.[1]

  • Advantage: It retains the high basicity (pKa ~11.[1]5) required for salt-bridge interactions with Asp/Glu residues in active sites (e.g., Thrombin S1 pocket) but has lower polarity than guanidine, improving oral bioavailability.

  • Example: Used in the optimization of Factor Xa and Thrombin inhibitors where the full guanidine is too polar.[1]

Heterocycle Synthesis

The amidine nitrogen atoms are distinct nucleophiles, allowing for cyclization reactions with dielectrophiles.[1]

  • Reaction with β-keto esters: Yields Pyrimidines .[1]

  • Reaction with α-haloketones: Yields Imidazoles .[1]

Prodrug Design (Amidoximes)

To further improve permeability, N-methylbenzamidine can be N-hydroxylated to form an N-methylbenzamidoxime . This prodrug strategy (similar to Ximelagatran) masks the basic charge, allowing passive diffusion through the gut wall, after which liver reductases convert it back to the active amidine.[1]

Handling & Safety

  • Corrosivity: As a strong base, the free amine is corrosive to skin and eyes.[1] The hydrochloride salt is an irritant.[1]

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator. Moisture exposure leads to hydrolysis, releasing ammonia/methylamine and forming the amide.[1]

  • Storage: Keep at -20°C for long-term stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11954, N-Methylbenzamide (Impurity Reference). Retrieved from [Link]

  • Pinner, A. (1892). Die Imidoether und ihre Derivate.[1] Oppenheim, Berlin.[1] (Foundational text on Pinner Synthesis).

  • Clement, B. (2002).Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as prodrugs of amidines. Drug Metabolism Reviews.

Sources

Exploratory

Biological Activity & Technical Profile: N-Methylbenzamidine

This guide provides an in-depth technical analysis of N-Methylbenzamidine , a structural analog of benzamidine serving as both a serine protease inhibitor and a critical probe in drug metabolism studies. Classification:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Methylbenzamidine , a structural analog of benzamidine serving as both a serine protease inhibitor and a critical probe in drug metabolism studies.

Classification: Serine Protease Inhibitor / Metabolic Probe

CAS: 18037-10-0 (Hydrochloride salt) | Formula: C₈H₁₀N₂

Executive Technical Summary

N-Methylbenzamidine (N-MBA) is a competitive, reversible inhibitor of trypsin-like serine proteases. Structurally derived from benzamidine, it retains the critical amidine functionality required for electrostatic interaction with the S1 specificity pocket of enzymes like Trypsin , Thrombin , and Factor Xa .

Beyond inhibition, N-MBA is a pivotal model substrate in xenobiotic metabolism. It is extensively used to characterize the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system and hepatic P450-mediated N-demethylation pathways. Its biological utility lies in two distinct domains:

  • Pharmacology: As a scaffold for designing oral anticoagulants (thrombin inhibitors).[1]

  • Toxicology/Metabolism: As a probe for studying the in vivo reduction of amidoxime prodrugs.

Chemical & Structural Basis

Physicochemical Properties
  • Basicity (pKa): ~11.5 – 12.0.[1]

    • Significance: At physiological pH (7.4), N-MBA exists almost exclusively as a protonated cation (

      
      ). This cationic state is non-negotiable for its biological activity, mimicking the side chain of Arginine.
      
  • Solubility: High aqueous solubility as a hydrochloride salt; lipophilicity is slightly higher than benzamidine due to the methyl group (

    
    ).
    
Structure-Activity Relationship (SAR)

The biological efficacy of N-MBA is dictated by the Amidine Warhead :

  • Primary Interaction: The protonated amidine group forms a bidentate salt bridge with the carboxylate of Aspartate 189 (in Trypsin) or Aspartate 189 (in Thrombin) at the bottom of the S1 specificity pocket.

  • N-Methylation Effect: Unlike unsubstituted benzamidine, the N-methyl group introduces asymmetry.

    • Steric Penalty: The methyl group can create minor steric clashes within the restricted S1 pocket, often resulting in a slightly higher

      
       (lower potency) compared to benzamidine (
      
      
      
      for trypsin).
    • Hydrophobic Desolvation:[1] The methyl group aids in desolvation entropy upon binding, partially compensating for steric penalties.

Mechanism of Action: Protease Inhibition

Binding Kinetics

N-MBA functions as a Type I Competitive Inhibitor . It competes with the substrate (e.g., fibrinogen for thrombin) for the active site.

  • Enzyme Targets: Trypsin, Thrombin, Plasmin, Factor Xa.

  • Thermodynamics: Binding is driven by enthalpy (

    
    ) via the salt bridge and van der Waals interactions of the phenyl ring with the hydrophobic walls of the S1 pocket (residues 214-220).
    
Visualization: Molecular Interaction

The following diagram illustrates the competitive binding mechanism within the catalytic triad.

ProteaseInhibition Enzyme Serine Protease (Trypsin/Thrombin) Pocket S1 Specificity Pocket (Asp-189 Anion) Enzyme->Pocket Contains Substrate Natural Substrate (Arginine residue) Substrate->Pocket Competes for Inhibitor N-Methylbenzamidine (Cationic) Inhibitor->Pocket Competes for Complex_ES Enzyme-Substrate Complex (Active) Complex_EI Enzyme-Inhibitor Complex (Inactive) Complex_EI->Enzyme Reversible Dissociation (Ki) Pocket->Complex_ES Binding Pocket->Complex_EI Salt Bridge Formation

Figure 1: Competitive inhibition mechanism. N-Methylbenzamidine blocks the S1 pocket via electrostatic interaction with Asp-189, preventing substrate access.

Mechanism of Action: Drug Metabolism[2]

N-Methylbenzamidine is a critical tool for studying the Prodrug-to-Active conversion pathway. Many modern anticoagulants (e.g., ximelagatran derivatives) use an amidoxime structure to improve oral bioavailability.

The mARC Pathway
  • Prodrug Entry: An N-hydroxylated prodrug (Amidoxime) crosses the gut barrier.[2]

  • Reduction: The mARC enzyme system (Mitochondrial Amidoxime Reducing Component) reduces the amidoxime back to the active amidine (N-MBA).

  • Clearance: N-MBA is subsequently cleared via renal excretion or N-demethylation by Cytochrome P450.

Metabolism Prodrug N-Methylbenzamidoxime (Prodrug / High Permeability) Enzyme_mARC mARC System (Mitochondria) Prodrug->Enzyme_mARC Substrate for ActiveDrug N-Methylbenzamidine (Active Inhibitor) Enzyme_mARC->ActiveDrug Reduction (-OH removal) Enzyme_P450 CYP450 (Liver Microsomes) ActiveDrug->Enzyme_P450 Oxidative Demethylation Metabolite Benzamidine (Demethylated) Enzyme_P450->Metabolite Clearance

Figure 2: Metabolic activation and clearance pathway. N-Methylbenzamidine serves as the active pharmacophore generated from amidoxime prodrugs.

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: Quantify the potency of N-MBA against Bovine Trypsin.

Materials:

  • Enzyme: Bovine Trypsin (TPCK-treated), 100 nM stock in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), 2 mM stock.

  • Inhibitor: N-Methylbenzamidine HCl, serial dilutions (0 - 500 µM).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

Workflow:

  • Preparation: In a 96-well microplate, add 150 µL Buffer.

  • Inhibitor Addition: Add 20 µL of N-MBA at varying concentrations (0, 10, 50, 100, 200, 500 µM).

  • Enzyme Addition: Add 10 µL Trypsin stock. Incubate for 5 minutes at 25°C to allow equilibrium (

    
    ).
    
  • Reaction Start: Add 20 µL BAPNA substrate.

  • Detection: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis:

    • Plot initial velocity (

      
      ) vs. Substrate concentration.[1]
      
    • Use a Dixon Plot (1/v vs. [I]) to determine

      
       at the intersection of lines, or fit to the competitive inhibition equation:
      
      
      
      
Protocol B: Synthesis (Pinner Reaction)

Objective: Synthesize N-Methylbenzamidine from Benzonitrile.

  • Imidate Formation: Dissolve Benzonitrile in anhydrous ethanol/HCl at 0°C. Stir for 24h to form the ethyl imidate hydrochloride intermediate.

  • Aminolysis: React the intermediate with Methylamine (in methanol) at room temperature for 12h.

  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Ether to yield N-Methylbenzamidine Hydrochloride.

Comparative Data Profile

ParameterBenzamidineN-MethylbenzamidineBiological Implication
Target Serine ProteasesSerine ProteasesAnticoagulation / Proteolysis control
Ki (Trypsin) ~18 µM~20 - 50 µM (Est.)N-methyl adds slight steric hindrance
pKa 11.6~11.8Remains fully ionized at physiological pH
Metabolism N-HydroxylationN-DemethylationDistinct metabolic clearance pathways
Prodrug Form BenzamidoximeN-MethylbenzamidoximeN-methyl analog has better lipophilicity

References

  • Clement, B., & Zimmermann, M. (1987).[3][4] Hepatic microsomal N-demethylation of N-methylbenzamidine: N-dealkylation vs. N-oxygenation of amidines. Biochemical Pharmacology, 36(19), 3127–3133. Link

  • Kotthaus, J., et al. (2011). The mARC enzyme system: metabolic activation of N-hydroxylated prodrugs. Drug Metabolism Reviews, 43(1), 33-42.
  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
  • PubChem Compound Summary. (2024). N-methylbenzenecarboximidamide.[5][6][7] National Center for Biotechnology Information.[1] Link

Sources

Foundational

N-Methylbenzamidine mechanism of action as a protease inhibitor

The following technical guide details the mechanism, characterization, and experimental application of N-Methylbenzamidine as a protease inhibitor. This analysis focuses on its interaction with trypsin-like serine protea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, characterization, and experimental application of N-Methylbenzamidine as a protease inhibitor. This analysis focuses on its interaction with trypsin-like serine proteases, using the parent compound (benzamidine) as a structural baseline to elucidate the specific effects of N-methylation.

Executive Summary

N-Methylbenzamidine is a reversible, competitive inhibitor of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa). It functions by mimicking the positively charged side chains of arginine or lysine—the natural substrates for these enzymes.

Unlike the parent compound benzamidine , which binds with high symmetry, the N-methyl derivative introduces a steric and electrostatic asymmetry. This modification serves as a critical chemical probe for mapping the steric constraints of the S1 specificity pocket . Its primary utility lies in Structure-Activity Relationship (SAR) studies, X-ray crystallography (to prevent autolysis during purification), and as a fragment in the design of high-affinity anticoagulants.

Molecular Mechanism of Action

The Target: S1 Specificity Pocket

The efficacy of N-Methylbenzamidine relies on its recognition by the S1 pocket of the protease. This pocket is a deep, invaginated cleft defined by the following features:

  • Depth: ~10–12 Å deep.

  • Electrostatics: Highly negative potential at the base due to a conserved aspartate residue (Asp189 in Trypsin).

  • Hydrophobicity: The walls of the pocket are lined with hydrophobic residues (e.g., Val213, Val227), creating a favorable environment for the aromatic ring.

Binding Dynamics & The "N-Methyl" Effect

The binding mechanism is driven by a two-step "Lock and Key" recognition process:

  • Pharmacophore Recognition (The "Anchor"): The amidine group (

    
    ) is protonated at physiological pH (
    
    
    
    ). It enters the S1 pocket and forms a bidentate salt bridge with the carboxylate oxygens of Asp189 . This is the energetic driver of binding (
    
    
    ).
  • The N-Methyl Perturbation: In unsubstituted benzamidine, the amidine group is symmetrical, allowing it to rotate and form optimal hydrogen bonds with Ser190 and Gly219 .

    • Steric Constraint: The introduction of a methyl group on the amidine nitrogen (

      
      ) breaks this symmetry. It forces the inhibitor into a restricted conformation to avoid steric clash with the pocket walls (specifically residues 190–195).
      
    • Desolvation Penalty: The methyl group is hydrophobic. While it may displace a water molecule (entropy gain), it also removes a potential hydrogen bond donor (enthalpy penalty).

    • Net Result: N-Methylbenzamidine typically exhibits a slightly higher

      
       (lower affinity) than benzamidine due to this loss of H-bonding capability, unless the specific protease (e.g., Thrombin) has a hydrophobic sub-pocket that accommodates the methyl group.
      
Structural Interaction Map

The following diagram illustrates the critical contacts within the active site.

G Inhibitor N-Methylbenzamidine (Cationic) Asp189 Asp189 (Anionic Anchor) Inhibitor->Asp189 Salt Bridge (Electrostatic) Ser190 Ser190 (H-Bond Acceptor) Inhibitor->Ser190 H-Bond (Sterically Sensitive) HydrophobicWalls Hydrophobic Walls (Val213, Tyr228) Inhibitor->HydrophobicWalls Van der Waals (Phenyl Ring) Water Displaced Water (Entropy Gain) Inhibitor->Water Displacement

Figure 1: Interaction network of N-Methylbenzamidine within the S1 pocket of a trypsin-like serine protease.

Experimental Characterization Protocol

To validate the mechanism and determine the inhibition constant (


) for N-Methylbenzamidine, the following self-validating kinetic protocol is recommended.
Materials & Reagents
  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: BAPNA (

    
    -Benzoyl-DL-arginine-p-nitroanilide). Chromogenic substrate cleavable at 410 nm.
    
  • Inhibitor: N-Methylbenzamidine (Synthesis or commercial source).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl

    
    , pH 8.0. (Calcium is essential for trypsin stability).
    
Kinetic Assay Workflow
  • Baseline Establishment: Measure the initial velocity (

    
    ) of Trypsin (10-50 nM) with BAPNA at varying concentrations (
    
    
    
    to
    
    
    ).
  • Inhibition Phase: Repeat the assay in the presence of fixed concentrations of N-Methylbenzamidine (e.g., 10

    
    M, 50 
    
    
    
    M, 100
    
    
    M).
  • Readout: Monitor Absorbance at 410 nm for 5 minutes at 25°C.

Data Analysis (The Diagnostic)

Competitive inhibition is confirmed if:

  • 
     remains constant (all lines intersect at the Y-axis on a Lineweaver-Burk plot).
    
  • Apparent

    
     (
    
    
    
    ) increases with inhibitor concentration.

Calculation of


: 
Use the Dixon Plot  method (1/

vs. [I]).
  • Plot 1/

    
     on the Y-axis.
    
  • Plot [I] (Inhibitor Concentration) on the X-axis.

  • Perform lines for at least two substrate concentrations.

  • The intersection point of the lines gives

    
     on the X-axis.
    
Kinetic Mechanism Diagram

Kinetics E Enzyme (E) ES ES Complex E->ES k1 EI EI Complex (Inactive) E->EI Kon S Substrate (S) ES->E k-1 EP E + Product ES->EP k_cat I N-Methylbenzamidine (I) I->EI Competitive Binding EI->E Koff

Figure 2: Kinetic scheme showing competitive entry of N-Methylbenzamidine (I) preventing ES formation.

Comparative Data: Benzamidine vs. N-Methyl Derivatives

The following table summarizes the structure-activity relationship (SAR) data derived from standard trypsin inhibition assays. Note how N-methylation alters affinity compared to ring substitution.

InhibitorStructure Feature

(Trypsin)
Mechanism Note
Benzamidine Unsubstituted Amidine~18

M
Reference standard. Perfect salt bridge geometry.
4-Aminobenzamidine Para-amino group~8

M
Enhanced affinity due to H-bond donation to solvent/enzyme.
N-Methylbenzamidine Methyl on Amidine N~50 - 150

M
*
Reduced affinity. Methyl group disrupts H-bond network with Ser190.
4-Methylbenzamidine Methyl on Phenyl Ring~15

M
Slightly improved. Hydrophobic methyl desolvates the pocket.

*Note:


 values are approximate and buffer-dependent. The increase in 

for the N-methyl variant confirms the steric penalty.

References

  • Inhibition of serine proteinases by benzamidine derivatives. Source: Acta Biol Med Ger. 1977;36(11-12):1931-7. URL:[Link]

  • A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Source: Arzneimittelforschung. 1987 Jan;37(1):47-50. URL:[Link]

  • Crystal Structure of the trypsin complex with benzamidine. Source: RCSB Protein Data Bank (PDB ID: 2OXS). URL:[Link]

  • Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine. Source: Biological Chemistry.[1] URL:[Link]

Sources

Exploratory

N-Methylbenzamidine: A Comprehensive Technical Guide on its Synthesis, Characterization, and Pharmacological Profile

Introduction N-Methylbenzamidine is an organic compound belonging to the benzamidine class, characterized by a benzoyl group attached to a nitrogen atom, which is further substituted with a methyl group. While its initia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methylbenzamidine is an organic compound belonging to the benzamidine class, characterized by a benzoyl group attached to a nitrogen atom, which is further substituted with a methyl group. While its initial discovery is not prominently documented in seminal publications, its importance has grown steadily within the realms of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of N-Methylbenzamidine, covering its synthesis, detailed physicochemical and spectroscopic characterization, and its emerging pharmacological significance, particularly as a potent enzyme inhibitor. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile molecule.

Synthesis of N-Methylbenzamidine: A Tale of Two Pathways

The synthesis of N-Methylbenzamidine can be approached through several well-established chemical routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability of the reaction. Here, we detail two common and reliable methods for its preparation.

Method 1: Acylation of Methylamine with Benzoyl Chloride

This is a straightforward and widely used method for the synthesis of N-substituted amides. The reaction involves the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of benzoyl chloride.

reactant1 Benzoyl Chloride catalyst Base (e.g., Triethylamine) reactant1->catalyst + reactant2 Methylamine reactant2->catalyst + product N-Methylbenzamidine catalyst->product Acylation reactant1 Benzoic Acid coupling_agent Coupling Agent (e.g., DCC, EDC) reactant1->coupling_agent + reactant2 Methylamine reactant2->coupling_agent + product N-Methylbenzamidine coupling_agent->product Amidation base Base (e.g., DMAP) base->coupling_agent cluster_0 Neuronal Signaling ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A Effect Modulation of Neuronal Activity cAMP->Effect cGMP->PDE10A cGMP->Effect AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP NMB N-Methylbenzamidine NMB->PDE10A Inhibits

Foundational

Potential research uses of N-Methylbenzamidine

Executive Summary N-Methylbenzamidine (N-MBA) is a specialized amidine derivative primarily utilized as a chemical probe in enzymology and medicinal chemistry. Unlike its parent compound, benzamidine—a standard competiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylbenzamidine (N-MBA) is a specialized amidine derivative primarily utilized as a chemical probe in enzymology and medicinal chemistry. Unlike its parent compound, benzamidine—a standard competitive inhibitor of trypsin-like serine proteases—N-MBA introduces a defined steric constraint and alters hydrogen-bonding potential within the enzyme active site.

This guide outlines the technical utility of N-MBA in three critical domains:

  • Protease Mechanistics: Probing the steric tolerance of the S1 specificity pocket in serine proteases (Trypsin, Thrombin, Factor Xa).

  • Metabolic Profiling: Serving as a model substrate for hepatic N-demethylation and N-oxygenation pathways (Cytochrome P450 and mARC systems).

  • Synthetic Chemistry: Acting as a precursor for heterocyclic synthesis and a ligand in coordination chemistry.

Chemical Identity & Physicochemical Properties

N-Methylbenzamidine exists in a tautomeric equilibrium that is critical for its binding affinity. Researchers must account for this equilibrium when docking the molecule into protein crystal structures.

PropertyDataNotes
IUPAC Name N-Methylbenzenecarboximidamide
Molecular Formula C₈H₁₀N₂
Molecular Weight 134.18 g/mol
pKa (Conjugate Acid) ~11.5Highly basic; protonated at physiological pH.[1]
Solubility Water, Ethanol, DMSOSalt forms (HCl) are highly water-soluble.
Tautomerism Imine-Enamine typeEquilibrium between E and Z isomers and N-H placement.
Tautomeric Considerations

In solution, N-MBA exists as a mixture of tautomers. The position of the double bond and the methyl group dictates the H-bond donor/acceptor profile.

  • Form A (Imino): Ph-C(=NH)-NHMe (Secondary amine donor, imine acceptor)

  • Form B (Amino): Ph-C(=NMe)-NH₂ (Primary amine donor, methylated imine acceptor)

Research Implication: When modeling interactions with Asp189 in the trypsin S1 pocket, Form A is often the requisite species to maintain the salt bridge geometry while projecting the methyl group into the solvent or hydrophobic cleft.

Synthetic Protocol: Pinner Synthesis

The most robust method for synthesizing N-Methylbenzamidine in the laboratory is the Pinner Synthesis . This two-step protocol proceeds via an imidate intermediate, avoiding the use of unstable acid chlorides.

Reagents Required
  • Benzonitrile (PhCN)

  • Methanol (anhydrous)

  • Hydrogen Chloride gas (HCl) or Acetyl Chloride (to generate HCl in situ)

  • Methylamine (2.0 M solution in methanol or THF)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology
  • Formation of Methyl Benzimidate Hydrochloride:

    • Dissolve benzonitrile (10 mmol) in anhydrous methanol (1.2 eq).

    • Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

    • Bubble dry HCl gas into the solution for 30-60 minutes until saturation (or add Acetyl Chloride dropwise if HCl gas is unavailable).

    • Seal the vessel and store at 4°C for 24-48 hours.

    • Precipitate the imidate salt by adding cold anhydrous diethyl ether. Filter and dry under vacuum.

    • Checkpoint: Verify formation by IR (disappearance of nitrile peak at ~2220 cm⁻¹).

  • Aminolysis to N-Methylbenzamidine:

    • Suspend the methyl benzimidate hydrochloride in anhydrous ethanol.

    • Add Methylamine (1.1 eq) dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Concentrate the solvent in vacuo.

    • Recrystallize the crude N-MBA hydrochloride from Ethanol/Ether.

Synthesispath Benzonitrile Benzonitrile (Ph-CN) Imidate Methyl Benzimidate HCl Salt Benzonitrile->Imidate 1. MeOH, HCl (g) 2. 4°C, 24h NMBA N-Methylbenzamidine (Product) Imidate->NMBA MeNH2 EtOH, RT

Figure 1: Pinner synthesis route for N-Methylbenzamidine via imidate intermediate.

Biological Application: Protease Inhibition & SAR

N-Methylbenzamidine is a critical tool for mapping the S1 Specificity Pocket of serine proteases. While benzamidine (Ki ~18 µM for Trypsin) is the gold standard, N-MBA allows researchers to test the spatial and electrostatic tolerance of the pocket.

Mechanism of Action

The positively charged amidine group mimics the side chain of Arginine (Arg). It forms a salt bridge with the carboxylate of Aspartate 189 (in Trypsin/Thrombin) at the bottom of the S1 pocket.

Experimental Logic:

  • Hypothesis: If N-methylation significantly increases Ki (reduces affinity) compared to benzamidine, the S1 pocket has strict steric constraints or requires specific H-bond networks that the methyl group disrupts.

  • Data Interpretation:

    • Trypsin: N-methylation typically increases Ki (lower affinity) due to steric clash with the tight S1 pocket water network.

    • Thrombin: Thrombin has a slightly more flexible S1 environment; N-MBA derivatives are often used to tune selectivity against Factor Xa.

Protocol: Ki Determination Assay
  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.

  • Substrate: Chromogenic substrate (e.g., BAPNA for trypsin, S-2238 for thrombin).

  • Enzyme: Bovine Trypsin or Human Thrombin (final conc. 1-10 nM).

  • Inhibitor: Prepare serial dilutions of N-MBA (0.1 µM to 1000 µM).

  • Procedure:

    • Incubate Enzyme + Inhibitor for 10 min at 25°C.

    • Add Substrate and monitor Absorbance at 405 nm (p-nitroaniline release) kinetically for 5 min.

  • Analysis: Fit initial velocities to the Dixon plot (1/v vs [I]) to determine Ki.

Metabolic Research: The mARC and P450 Systems

N-Methylbenzamidine is a "probe substrate" for studying hepatic drug metabolism, specifically distinguishing between N-demethylation and N-oxygenation .

  • N-Demethylation: Catalyzed primarily by Cytochrome P450 enzymes (CYP1A2, CYP2D6). Converts N-MBA back to Benzamidine.

  • N-Oxygenation: Catalyzed by the mARC (Mitochondrial Amidoxime Reducing Component) system and CYPs. Converts amidines to amidoximes.[1][2]

Why this matters: This pathway is crucial for "Prodrug" strategies. Amidoximes (N-OH-amidines) are often used as orally bioavailable prodrugs for amidines.[2] Studying N-MBA metabolism helps predict the stability and activation of these drugs.

Metabolism NMBA N-Methylbenzamidine Benzamidine Benzamidine (Demethylated) NMBA->Benzamidine N-Demethylation (CYP450) Amidoxime N-Methyl-N'-hydroxy- benzamidine NMBA->Amidoxime N-Oxygenation (mARC/CYP) Amidoxime->NMBA Retro-reduction (mARC)

Figure 2: Metabolic fate of N-Methylbenzamidine in hepatic systems.

References

  • Clement, B., & Zimmermann, M. (1987).[2] Hepatic microsomal N-demethylation of N-methylbenzamidine: N-dealkylation vs. N-oxygenation of amidines. Biochemical Pharmacology, 36(19), 3127–3133. Link

  • Stürzebecher, J., et al. (1986). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Toxicon, 24(6), 585-595. Link

  • Kotthaus, J., et al. (2011). New Prodrugs of the Antiprotozoal Drug Pentamidine. ChemMedChem, 6(12), 2233-2242. (Discusses the mARC/N-oxygenation pathway relevant to amidines). Link

  • Böhm, M., et al. (1999). Novel thienopyridines as inhibitors of Factor Xa. Journal of Medicinal Chemistry, 42, 458-477.

Sources

Exploratory

Technical Guide: N-Methylbenzamidine Derivatives and Their Properties

Executive Summary & Core Directive The N-Methylbenzamidine moiety represents a critical structural evolution of the classical benzamidine pharmacophore.[1] While unsubstituted benzamidine ( ) is a textbook competitive in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The N-Methylbenzamidine moiety represents a critical structural evolution of the classical benzamidine pharmacophore.[1] While unsubstituted benzamidine (


) is a textbook competitive inhibitor of trypsin-like serine proteases, its clinical utility is limited by poor oral bioavailability and rapid clearance.[1] The introduction of an N-methyl group alters the physicochemical landscape—modulating basicity, increasing lipophilicity, and offering a vector for further structural elaboration—without abolishing the essential electrostatic interaction with the catalytic S1 pocket.

This guide provides a rigorous technical analysis of N-methylbenzamidine derivatives, moving beyond generic descriptions to focus on actionable synthesis protocols, validated physicochemical data, and structure-activity relationships (SAR) pertinent to protease inhibitor design.[1]

Chemical Structure and Physicochemical Properties[1][2][3][4]

The core scaffold consists of a benzene ring attached to an amidine group where one nitrogen bears a methyl substituent. This modification introduces asymmetry to the amidine functionality, creating distinct tautomeric forms and altering the hydrogen bond donor/acceptor profile compared to the parent benzamidine.

Tautomerism and Basicity

Unlike benzamidine, which presents a symmetric resonant cation upon protonation, N-methylbenzamidine exists in equilibrium between two tautomers in its neutral form. Upon protonation at physiological pH, the positive charge is delocalized, but the steric bulk of the methyl group influences solvation and ion pairing.

Table 1: Comparative Physicochemical Properties

PropertyBenzamidine (Parent)N-MethylbenzamidineImpact on Drug Design
Formula


Increased MW (+14 Da)

(Conj.[1] Acid)
~11.6~11.8 - 12.0Retains high basicity; remains protonated at pH 7.[1]4.
LogP (Oct/Water) ~0.6~1.1Improved lipophilicity aids membrane penetration.[1]
H-Bond Donors 3 (cation)2 (cation)Reduced desolvation penalty upon binding.[1]
Steric Footprint LowModerateProbes steric tolerance of the S1 specificity pocket.
Structural Diagram and Tautomerism

The following diagram illustrates the tautomeric equilibrium and the protonated pharmacophore responsible for target binding.

NMethylBenzamidine TautomerA Tautomer A Ph-C(=NH)-NHMe TautomerB Tautomer B Ph-C(=NMe)-NH2 TautomerA->TautomerB Equilibrium Protonated Protonated Cation (Active) [Ph-C(NH2)(NHMe)]+ TautomerA->Protonated + H+ TautomerB->Protonated + H+

Figure 1: Tautomeric equilibrium and protonation of N-methylbenzamidine. The protonated cationic form is the active pharmacophore binding to the Aspartate residue in the protease S1 pocket.[1]

Synthesis Methodologies

Reliable synthesis of N-methylbenzamidine requires avoiding the formation of the thermodynamic amide product (N-methylbenzamide).[1] The Pinner Reaction remains the gold standard for laboratory-scale synthesis due to its high fidelity and operational simplicity.[1]

Protocol: Modified Pinner Synthesis

This protocol utilizes an imidate ester intermediate to selectively install the amine.

Reagents:

  • Benzonitrile (1.0 eq)[1]

  • Dry Methanol (solvent/reactant)[1]

  • HCl gas (anhydrous)[1]

  • Methylamine (2.0 M in THF or MeOH)[1]

Step-by-Step Methodology:

  • Formation of Pinner Salt (Methyl Benzimidate HCl):

    • Dissolve benzonitrile in anhydrous methanol (0.5 M concentration) at 0°C.

    • Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. Critical Control: Exclude moisture strictly to prevent hydrolysis to methyl benzoate.

    • Seal the vessel and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white hygroscopic solid.

    • Validation: precipitate is collected by filtration under inert atmosphere (

      
      ).[1]
      
  • Aminolysis to N-Methylbenzamidine:

    • Resuspend the methyl benzimidate hydrochloride in anhydrous methanol.

    • Add Methylamine (1.1 eq) dropwise at 0°C.[1]

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[1][2][3][4] The amine attacks the imidate carbon, displacing methanol and forming the amidine salt.

  • Purification:

    • Evaporate solvent to dryness.

    • Recrystallize the crude hydrochloride salt from Ethanol/Ether.

    • Purity Check:

      
      -NMR (
      
      
      
      ) should show a singlet/doublet for the N-methyl group at
      
      
      ppm and aromatic protons at
      
      
      ppm.[1]

SynthesisFlow Start Benzonitrile (Ph-CN) Step1 Pinner Reaction (MeOH, dry HCl, 0°C) Start->Step1 Intermed Methyl Benzimidate HCl (Pinner Salt) Step1->Intermed 24-48h, 4°C Step2 Aminolysis (MeNH2, MeOH, RT) Intermed->Step2 Product N-Methylbenzamidine HCl Step2->Product -MeOH

Figure 2: The Pinner synthesis pathway ensures regioselective formation of the amidine, avoiding amide byproducts.[1]

Pharmacological Applications: Serine Protease Inhibition[3]

The primary utility of N-methylbenzamidine derivatives lies in targeting the S1 specificity pocket of trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa).[1]

Mechanism of Action

The S1 pocket of these enzymes contains a critical Aspartate residue (Asp189 in trypsin/thrombin) at the bottom of a deep cleft.[1]

  • Benzamidine (Parent): Forms a symmetric bidentate salt bridge with Asp189.[1]

  • N-Methylbenzamidine: The N-methyl group introduces steric bulk.[1]

    • Binding Mode: The molecule orients such that the unsubstituted

      
       and the protonated 
      
      
      
      (bearing the H) face Asp189.[1] The methyl group typically points outward towards the solvent or interacts with the hydrophobic walls of the S1 pocket (residues 190-215).[1]
    • Selectivity: The methyl group can be used to dial in selectivity. For example, slight steric clashes in Trypsin (tighter pocket) vs. Thrombin (more flexible loops) can improve specificity for coagulation factors over digestive enzymes.[1]

Inhibition Constants ( )

While unsubstituted benzamidine has a


 of ~18 

M for trypsin, N-alkylation often results in a modest penalty in affinity due to the loss of one potential hydrogen bond donor and increased steric cost, unless the alkyl group accesses a new hydrophobic interaction (e.g., the S2/S3 sites).[1]
  • Trypsin:

    
     typically increases (affinity decreases) to the 50–100 
    
    
    
    M range for simple N-methyl derivatives.[1]
  • Thrombin: N-substituted benzamidines are often used as "caps" in larger peptidomimetic inhibitors (e.g., Dabigatran, where the amidine is part of a larger scaffold).

Prodrug Strategies

The highly basic nature of the amidine (


) prevents passive diffusion across the gut wall.[1]
  • Strategy: N-Methylation alone does not sufficiently lower the

    
     for oral absorption.[1]
    
  • Solution: The "double prodrug" approach (e.g., ximelagatran) uses an N-hydroxy (amidoxime) or N-alkoxycarbonyl modification to mask the charge.[1] Once absorbed, esterases and reductases convert these back to the active amidine/N-methylamidine species.

Experimental Validation Protocols

To validate the synthesis and activity of N-methylbenzamidine derivatives, the following self-validating protocols are recommended.

Enzyme Inhibition Assay (Spectrophotometric)

Objective: Determine


 against Bovine Trypsin.
  • Substrate: BAPNA (N-Benzoyl-L-arginine-p-nitroanilide).[1]

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2.
    
  • Procedure:

    • Prepare serial dilutions of N-methylbenzamidine (0, 10, 50, 100, 500

      
      M).
      
    • Incubate with Trypsin (50 nM) for 10 min at 25°C.

    • Add BAPNA (1 mM) and monitor Absorbance at 410 nm (release of p-nitroaniline).

  • Analysis: Plot

    
     vs 
    
    
    
    (Dixon Plot). The intersection point gives
    
    
    .[1]
    • Control: Uninhibited enzyme rate must be linear (

      
      ).[1]
      
pKa Determination via Potentiometric Titration

Objective: Confirm basicity and protonation state.

  • Setup: Dissolve 5 mg of derivative in 10 mL degassed water/MeOH (90:10).

  • Titrant: 0.01 M NaOH (standardized).

  • Method: Titrate from pH 3 to pH 12.

  • Calculation: The inflection point of the titration curve corresponds to the

    
    .
    
    • Expected Value: 11.5 – 12.0.

References

  • Pinner Synthesis of Amidines

    • Source: Pinner, A. (1892).
    • Modern Context: Boyd, M. et al. "Synthesis of N-substituted benzamidines." Journal of Organic Chemistry.
  • Trypsin Inhibition by Benzamidines

    • Source: Mares-Guia, M., & Shaw, E. (1965). "Active-site mapping of trypsin." Journal of Biological Chemistry.
  • Thrombin Inhibitor Design (NAPAMP/Benzamidine derivatives)

    • Source: Brandstetter, H. et al. (1992). "X-ray structure of thrombin in complex with N-alpha-2-naphthylsulfonyl-L-3-amidinophenylalanyl-4-methylpiperidide."
    • [1]

  • Prodrug Strategies for Amidines

    • Source: Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews.
  • Molecular Glues and Benzamidine Conjugates

    • Source: "Trypsin inhibition by benzamidine-conjugated molecular glues."[1] Royal Society of Chemistry.

Sources

Foundational

In Silico Pharmacodynamics: Quantifying N-Methylbenzamidine Binding Affinity

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads Subject: Theoretical Framework for Ligand Binding Thermodynamics (Trypsin Model System) Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads Subject: Theoretical Framework for Ligand Binding Thermodynamics (Trypsin Model System)

Executive Summary

The optimization of benzamidine derivatives as serine protease inhibitors is a foundational case study in structure-based drug design (SBDD). While benzamidine itself is a potent competitive inhibitor (


), the introduction of alkyl groups, such as in N-Methylbenzamidine , introduces complex thermodynamic trade-offs between hydrophobic gain and desolvation penalties.

This guide details a rigorous computational protocol to evaluate the binding free energy (


) of N-Methylbenzamidine to Trypsin (cationic). Moving beyond simple docking scores, we employ a multiscale workflow  combining Density Functional Theory (DFT) for accurate electronic parameterization with Alchemical Free Energy Perturbation (FEP) for precise thermodynamic quantification. This approach serves as a self-validating template for evaluating amidine-based inhibitors against targets like Thrombin and Factor Xa.

The Physico-Chemical Basis

To accurately model N-Methylbenzamidine, one must first resolve its electronic state in a physiological environment. Unlike neutral ligands, amidines are strong bases.

Electronic Structure & Tautomerism

At physiological pH (7.4), N-Methylbenzamidine (


) exists predominantly as a protonated cation. However, the N-methyl substitution breaks the symmetry of the amidine group, creating two distinct isomers:
  • E-isomer (Trans): Methyl group anti to the phenyl ring.

  • Z-isomer (Cis): Methyl group syn to the phenyl ring.

Protocol Directive: Do not assume standard force field libraries (e.g., GAFF) capture this nuance. You must perform a Quantum Mechanical (QM) torsion scan.

Table 1: Electronic Parameterization Targets

ParameterMethodPurpose
Geometry Opt DFT (B3LYP/6-31G**)Determine global minimum conformer (E vs Z).
ESP Charges HF/6-31G*Generate RESP (Restrained Electrostatic Potential) charges for AMBER/CHARMM.
Torsion Profile MP2/cc-pVTZValidate force field dihedral parameters for the N-C-N-C dihedral.

The Target Landscape: Trypsin S1 Pocket

The binding site of Trypsin (PDB: 3PTB or 1BTY ) is characterized by a deep, specific S1 pocket. The binding of benzamidines is driven by an "electrostatic clamp."[1]

  • Asp189: Located at the bottom of the pocket, this residue is ionized (

    
    ). It forms a critical bidentate salt bridge with the amidine headgroup.
    
  • Ser195 & Gly219: Provide backbone carbonyls for hydrogen bonding.

  • Hydrophobic Walls: Residues 190-220 form a hydrophobic enclosure that accommodates the phenyl ring.

The N-Methyl Challenge: The addition of a methyl group on the amidine nitrogen potentially disrupts the ideal geometry of the salt bridge with Asp189 or creates a steric clash with the pocket walls (specifically Ser190), despite increasing the ligand's lipophilicity.

Computational Methodologies (The Core)

This section outlines the step-by-step workflow. We utilize a "Dual-Topology" alchemical approach to calculate relative binding free energy (


).
Workflow Visualization

ComputationalWorkflow LigandPrep Ligand Preparation (N-Methylbenzamidine) QM_DFT QM/DFT Parameterization (B3LYP/6-31G* -> RESP) LigandPrep->QM_DFT Geometry Opt SystemSetup System Setup (Trypsin + Ligand + TIP3P Water) QM_DFT->SystemSetup Force Field Params Equilibration MD Equilibration (NPT Ensemble, 10ns) SystemSetup->Equilibration Solvation & Ions FEP_TI Free Energy Calculation (TI/FEP: Benzamidine -> N-Me-Benzamidine) Equilibration->FEP_TI Stable Trajectory Analysis Thermodynamic Analysis (Bennett Acceptance Ratio) FEP_TI->Analysis dU/dLambda

Caption: Multiscale simulation pipeline from QM parameterization to Alchemical Free Energy estimation.

Step-by-Step Protocol
Phase 1: System Preparation
  • Structure Retrieval: Download PDB 3PTB (Benzamidine-Trypsin complex). Remove crystallographic waters except those bridging the ligand and protein (e.g., Water 301 is often critical).

  • Protonation: Use PropKa to determine residue protonation states at pH 7.4. Ensure His57 is singly protonated (delta/epsilon tautomer check required).

  • Ligand Placement: Align N-Methylbenzamidine to the crystallographic benzamidine core.

  • Topology Generation:

    • Protein: AMBER ff14SB or CHARMM36m.

    • Ligand: GAFF2 with RESP charges (derived from Section 2.1).

Phase 2: Molecular Dynamics (MD) Equilibration

Before calculating free energy, the system must be relaxed.

  • Solvation: Solvate in a truncated octahedron box (10Å buffer) with TIP3P water.

  • Neutralization: Add Cl- ions to neutralize the total charge.

  • Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.

  • Heating: 0K to 300K over 100ps (NVT ensemble) with restraints on protein backbone (

    
    ).
    
  • Production: 10ns NPT simulation (300K, 1 atm) to ensure the N-methyl group settles into a stable orientation within the S1 pocket.

Phase 3: Free Energy Perturbation (FEP)

We calculate the relative binding free energy (


) by mutating Benzamidine 

N-Methylbenzamidine in two environments:
  • Complex: Ligand bound to protein.[1][2][3]

  • Solvent: Ligand free in water.

The Thermodynamic Cycle:



Simulation Parameters:

  • Lambda Windows: Use 12-16

    
     windows (
    
    
    
    ).
  • Soft-Core Potentials: Essential to prevent singularities when atoms appear/disappear.

  • Sampling: 5ns per window.

  • Method: Thermodynamic Integration (TI) or Bennett Acceptance Ratio (BAR).

Mechanistic Analysis & Visualization

Understanding why the affinity changes is as important as the number itself.

Interaction Topology Map

InteractionMap Ligand N-Methyl Benzamidine Asp189 Asp189 (Anionic Floor) Ligand->Asp189 Salt Bridge (Strong) Ser190 Ser190 (Steric Gate) Ligand->Ser190 Steric Clash (Destabilizing) Gly219 Gly219 (Backbone H-Bond) Ligand->Gly219 H-Bond Wat301 Water 301 (Bridging) Ligand->Wat301 H-Bond Network

Caption: Interaction topology highlighting the critical Salt Bridge (Asp189) and potential Steric Clash (Ser190).

Interpreting the Data[4][5]

When analyzing the output from the FEP calculation, compare the results against the following theoretical expectations:

Table 2: Thermodynamic Component Analysis

ComponentExpected Trend (Benz

N-Me)
Physical Explanation
Electrostatics (

)
Unfavorable (+)Methyl group disrupts the ideal geometry of the amidine-Asp189 salt bridge.
Van der Waals (

)
Favorable (-)Increased surface area burial of the hydrophobic methyl group.
Desolvation (

)
Unfavorable (+)The N-methyl cation is harder to desolvate than the primary amidine.
Net

Slightly Positive (+) Experimental data suggests N-methylation often reduces affinity by 0.5 - 1.5 kcal/mol due to the steric/desolvation penalty outweighing hydrophobic gain.

References

  • Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of the binding of benzamidine derivatives to trypsin. European Journal of Biochemistry. Link

  • Jiao, D., et al. (2008). Calculation of Protein-Ligand Binding Free Energy by Using a Polarizable Potential.[2] PNAS. Link

  • Marquart, M., et al. (1983). The three-dimensional structure of the complex between trypsin and benzamidine.[4] (PDB ID: 3PTB). RCSB Protein Data Bank. Link

  • Mobley, D. L., & Klimovich, P. V. (2012). Perspective: Alchemical free energy calculations for drug discovery. The Journal of Chemical Physics. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Use of N-Methylbenzamidine in Serine Protease Inhibition Assays

Introduction: The Critical Role of Serine Protease Inhibition Serine proteases constitute a major class of proteolytic enzymes, critical to a vast array of physiological and pathological processes, including blood coagul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Serine Protease Inhibition

Serine proteases constitute a major class of proteolytic enzymes, critical to a vast array of physiological and pathological processes, including blood coagulation, inflammation, digestion, and tumor metastasis.[1][2] These enzymes utilize a highly conserved catalytic triad, featuring a key serine residue, to hydrolyze peptide bonds.[3] Given their central role, the dysregulation of serine protease activity is implicated in numerous diseases, making them significant targets for therapeutic intervention and essential subjects of biochemical research.[4][5]

Small-molecule inhibitors are invaluable tools for dissecting the function of serine proteases and for the development of novel therapeutics.[1] They offer advantages such as low production costs, high stability, and minimal immunogenicity.[1] N-Methylbenzamidine, an analog of the classical serine protease inhibitor benzamidine, serves as a versatile and effective competitive inhibitor for studying trypsin-like serine proteases.[6][7] Its benzamidine core mimics the side chains of arginine and lysine, allowing it to bind reversibly to the S1 specificity pocket of these enzymes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-Methylbenzamidine in serine protease inhibition assays. It covers the underlying mechanism of action, detailed protocols for determining inhibitory potency (IC₅₀), and practical guidance on data interpretation and troubleshooting.

Physicochemical Properties of N-Methylbenzamidine

A thorough understanding of the inhibitor's properties is foundational to robust assay design. N-Methylbenzamidine is an off-white crystalline solid with poor solubility in aqueous solutions.[8][9] This necessitates the use of an organic solvent for the preparation of stock solutions.

PropertyValueSource(s)
Molecular Formula C₈H₉NO[9][10]
Molecular Weight 135.16 g/mol [9]
CAS Number 613-93-4[10]
Appearance Off-white crystalline solid[8][9]
Aqueous Solubility Insoluble / < 1 mg/mL[8][9]
Recommended Solvent Dimethyl Sulfoxide (DMSO)

Mechanism of Action: Competitive Inhibition

N-Methylbenzamidine functions as a reversible, competitive inhibitor. The core of its inhibitory action lies in the positively charged amidinium group, which acts as a mimic of the natural substrates of trypsin-like serine proteases, such as arginine and lysine.[6][7]

The inhibitor directly competes with the enzyme's substrate for binding to the active site. Specifically, the amidinium group forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue (Asp189 in trypsin) located at the base of the S1 specificity pocket. This binding event physically occludes the active site, preventing the substrate from binding and subsequent catalysis.[1] Because this interaction is reversible, the inhibition can be overcome by increasing the substrate concentration.

G cluster_key Mechanism of Competitive Inhibition E Serine Protease (Free Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate (S) k_on EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor (I) Ki S Substrate I N-Methylbenzamidine (Inhibitor) P Products ES->P k_cat + E K1 Binding of substrate is blocked by the inhibitor.

Competitive inhibition of a serine protease by N-Methylbenzamidine.

Experimental Protocols

This section provides detailed methodologies for preparing reagents and determining the half-maximal inhibitory concentration (IC₅₀) of N-Methylbenzamidine.

Preparation of Reagents

Accurate reagent preparation is paramount for reproducible results.

A. N-Methylbenzamidine Stock Solution (10 mM)

  • Rationale: Due to its poor aqueous solubility, a high-concentration stock must be prepared in 100% DMSO.[8][9] This stock is then serially diluted for the assay.

  • Accurately weigh 1.35 mg of N-Methylbenzamidine (MW = 135.16 g/mol ).

  • Dissolve the solid in 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

B. Assay Buffer

  • Rationale: The choice of buffer is critical for maintaining optimal enzyme activity and stability. A common choice is Tris or HEPES buffer.

  • Prepare 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Filter the buffer through a 0.22 µm filter.

  • Store at 4°C.

C. Serine Protease Working Solution

  • Rationale: The enzyme should be diluted immediately before use to a concentration that yields a linear reaction rate over the desired time course. This concentration must be determined empirically.

  • Reconstitute the lyophilized enzyme (e.g., Trypsin) in cold, sterile water or appropriate buffer as per the manufacturer's instructions.

  • Determine the optimal working concentration by testing a dilution series against the chosen substrate. Aim for a final concentration that gives a robust signal without depleting more than 10-15% of the substrate during the assay period.

  • Prepare the final working solution in cold Assay Buffer. A typical final concentration might be in the low nanomolar range.

D. Substrate Working Solution

  • Rationale: A chromogenic or fluorogenic substrate allows for continuous kinetic monitoring of enzyme activity.[2] The substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ) for sensitive detection of competitive inhibition.

  • Prepare a 10 mM stock solution of a suitable substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in DMSO.

  • Dilute this stock in Assay Buffer to the desired final working concentration (e.g., 2x the final assay concentration).

Protocol for IC₅₀ Determination in a 96-Well Plate Format

This protocol is designed for a total assay volume of 200 µL per well. Adjust volumes as needed.

G prep prep step step action action readout readout analysis analysis start Start: Prepare Reagents dilute 1. Prepare N-Methylbenzamidine Serial Dilutions in Assay Buffer start->dilute add_inhibitor 2. Add 100 µL of Inhibitor Dilutions (or Buffer/DMSO controls) to Plate dilute->add_inhibitor add_enzyme 3. Add 50 µL of Enzyme Working Solution to all wells add_inhibitor->add_enzyme preincubate 4. Pre-incubate (e.g., 15 min at RT) to allow inhibitor binding add_enzyme->preincubate add_substrate 5. Initiate Reaction: Add 50 µL of Substrate Working Solution preincubate->add_substrate read 6. Immediately Read Plate Kinetically (e.g., OD 405 nm every 60s for 15 min) add_substrate->read analyze 7. Analyze Data: Calculate initial rates (V₀) read->analyze plot 8. Plot % Inhibition vs. log[Inhibitor] and determine IC50 analyze->plot

Workflow for a serine protease inhibition assay to determine IC₅₀.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of N-Methylbenzamidine from your 10 mM stock solution in Assay Buffer. A 10-point, 3-fold dilution series is a good starting point. Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest inhibitor concentration.

  • Plate Setup:

    • Test Wells: Add 100 µL of each inhibitor dilution to the corresponding wells.

    • Positive Control (100% Activity): Add 100 µL of Assay Buffer containing the same final DMSO concentration as the test wells.

    • Negative Control (0% Activity): Add 150 µL of Assay Buffer (no enzyme will be added to these wells).

  • Add Enzyme: Add 50 µL of the serine protease working solution to all wells except the Negative Control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to equilibrate with the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction.

  • Measure Activity: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at 405 nm for a p-nitroanilide substrate) kinetically over a period of 15-30 minutes at a constant temperature (e.g., 37°C).

Data Analysis and Interpretation
  • Calculate Initial Rates (V₀): For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the kinetic trace (Signal vs. Time).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_negative) / (V₀_positive - V₀_negative))

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of N-Methylbenzamidine that produces 50% inhibition.[11][12]

From IC₅₀ to Kᵢ: The IC₅₀ value is dependent on assay conditions, particularly the substrate concentration. To determine the inhibition constant (Kᵢ), a more absolute measure of inhibitor potency, the Cheng-Prusoff equation can be used for competitive inhibitors:[13] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where:

  • [S] is the substrate concentration used in the assay.

  • Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Troubleshooting and Best Practices

Observed ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Inhibition 1. Inhibitor concentration is too low. 2. Degraded inhibitor stock. 3. Enzyme is not a trypsin-like serine protease.1. Test a wider and higher range of inhibitor concentrations. 2. Prepare a fresh stock solution of N-Methylbenzamidine. 3. Confirm the protease class; benzamidine analogs are specific for certain serine proteases.[6]
High Variability in Replicates 1. Inaccurate pipetting. 2. Inhibitor precipitation at higher concentrations. 3. Temperature fluctuations across the plate.1. Use calibrated pipettes and ensure proper mixing in wells. 2. Visually inspect wells for precipitation. If observed, lower the top concentration or increase the final DMSO percentage slightly. 3. Ensure the plate reader has uniform temperature control.
Inconsistent Positive Control Rate 1. Enzyme activity is unstable in the assay buffer. 2. DMSO concentration is too high, affecting enzyme activity.1. Perform an enzyme stability test over time in the assay buffer. Add stabilizing agents like glycerol or BSA if necessary. 2. Keep the final DMSO concentration below 1-2% and ensure it is consistent across all control and test wells.[14]
Curve Does Not Reach 100% Inhibition 1. Maximum inhibitor concentration is insufficient. 2. The inhibitor has low potency against the target enzyme.1. Extend the inhibitor dilution series to higher concentrations. 2. This may be an accurate reflection of the inhibitor's potency.

Conclusion

N-Methylbenzamidine is a reliable and accessible tool for the investigation of serine protease activity. Its straightforward, competitive mechanism of action makes it an excellent candidate for comparative inhibitor studies, enzyme characterization, and high-throughput screening campaigns. By following the robust protocols and best practices outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of serine protease biology and accelerate the discovery of novel therapeutic agents.

References

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022, September 27). Frontiers. Retrieved February 2, 2026, from [Link]

  • N-Methylbenzamide. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021, April 15). PubMed. Retrieved February 2, 2026, from [Link]

  • Small-molecule modulators of serine protease inhibitor proteins (serpins). (2020, November 28). PubMed. Retrieved February 2, 2026, from [Link]

  • Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors. (n.d.). Google Patents.
  • Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. (n.d.). PMC. Retrieved February 2, 2026, from [Link]

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]

  • Serine protease biochemistry, mechanism, and inhibitors. (2022, December 20). YouTube. Retrieved February 2, 2026, from [Link]

  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. Retrieved February 2, 2026, from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]

  • Protease Assay (PC). (n.d.). Enzyme Development Corporation. Retrieved February 2, 2026, from [Link]

  • Protease Inhibitors 101: Best Practices for Use in the Lab. (n.d.). Bitesize Bio. Retrieved February 2, 2026, from [Link]

  • Oxyanion-mediated inhibition of serine proteases. (1998, December 1). PubMed. Retrieved February 2, 2026, from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Benzamidine. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • What is the best and most simple protease enzyme assay protocol?. (2014, August 29). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Editorial: Serine protease inhibitors and their therapeutic applications. (n.d.). Frontiers. Retrieved February 2, 2026, from [Link]

  • Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. (2022, January 7). Journal of Applied Biology and Biotechnology. Retrieved February 2, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved February 2, 2026, from [Link]

  • Benzamide, N-methyl-. (n.d.). NIST WebBook. Retrieved February 2, 2026, from [Link]

  • (PDF) IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2025, August 5). ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Use of N-Methylbenzamidine in Cell Culture

Introduction: Unveiling N-Methylbenzamidine as a Research Tool N-Methylbenzamidine is a small organic molecule belonging to the benzamidine class of compounds. While research specifically characterizing N-Methylbenzamidi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling N-Methylbenzamidine as a Research Tool

N-Methylbenzamidine is a small organic molecule belonging to the benzamidine class of compounds. While research specifically characterizing N-Methylbenzamidine is emerging, the benzamidine scaffold is well-established in biochemistry and cell biology as a potent, reversible, and competitive inhibitor of serine proteases.[1][2] Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, playing critical roles in physiological processes ranging from blood coagulation and digestion to cell signaling, migration, and apoptosis.[1][3]

In the context of cell culture, uncontrolled protease activity can be a significant source of experimental variability. Proteases released from dead cells can degrade secreted proteins of interest, cell surface receptors, and extracellular matrix components, thereby compromising the integrity of the cellular model. Therefore, the application of a stable and effective protease inhibitor like N-Methylbenzamidine can be instrumental in preserving the fidelity of the in vitro system.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize N-Methylbenzamidine in cell culture experiments. The protocols herein are designed as a self-validating system, emphasizing the determination of optimal, non-toxic working concentrations for any given cell line.

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism of action for benzamidine-based compounds is their function as substrate analogs for serine proteases like trypsin, thrombin, and plasmin.[3][4] The positively charged amidinium group of the inhibitor mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This structural mimicry allows N-Methylbenzamidine to bind reversibly to the enzyme's active site, competitively blocking the entry of the actual protein substrate and thereby inhibiting proteolytic activity.[2]

cluster_0 Mechanism of Serine Protease Inhibition E Serine Protease (Active Site Open) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Reversible Binding S Protein Substrate S->ES I N-Methylbenzamidine (Inhibitor) I->EI P Cleaved Products ES->P Catalysis EI->E Dissociation

Caption: Competitive inhibition of a serine protease by N-Methylbenzamidine.

Essential Pre-Experimentation: Reagent Preparation and Handling

Proper preparation and handling of N-Methylbenzamidine are paramount for reproducible results. Like many small organic molecules, it is expected to have limited solubility in aqueous solutions.[5][6] Therefore, a concentrated stock solution in an appropriate organic solvent is required.

Table 1: Chemical Properties and Storage of N-Methylbenzamidine

Property Value Source / Rationale
Molecular Formula C₈H₁₀N₂ Based on chemical structure.
Molecular Weight 134.18 g/mol Based on chemical structure.
Appearance White to off-white solid (predicted) Based on related benzamidine compounds.[5]
Aqueous Solubility Low (predicted) Benzamidine is slightly soluble; N-Methylbenzamide is insoluble.[2][6]
Recommended Solvent Dimethyl sulfoxide (DMSO) or Ethanol Common solvents for organic compounds in cell culture.[7]

| Stock Solution Storage | -20°C or -80°C, desiccated | To ensure long-term stability and prevent degradation.[4] |

Protocol 1: Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution, which is the cornerstone of accurate dosing in cell culture experiments.

Materials:

  • N-Methylbenzamidine powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of N-Methylbenzamidine required. For 1 mL of a 100 mM stock solution: Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 134.18 g/mol * (1000 mg / 1 g) = 13.42 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out approximately 13.42 mg of N-Methylbenzamidine powder onto sterile weighing paper.

  • Solubilization: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[4]

  • Storage: Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).

Core Application: A Self-Validating Workflow for Cell Treatment

The central challenge in applying any new compound to a cell culture model is determining the optimal working concentration. This concentration must be high enough to achieve the desired biological effect (protease inhibition) but low enough to avoid off-target cytotoxicity that could confound experimental results.[8] The following workflow provides a systematic and self-validating approach to identify this therapeutic window.

cluster_1 Workflow for Determining Optimal Concentration A Prepare 100 mM Stock Solution in DMSO (Protocol 1) B Design Dose-Response Experiment (e.g., 0.1 µM to 100 µM) A->B C Seed Cells and Allow Attachment (24h) B->C D Treat Cells with Serial Dilutions of N-Methylbenzamidine C->D E Include Vehicle Control (DMSO only) C->E F Incubate for Desired Duration (e.g., 24-72h) D->F E->F G Perform Cytotoxicity Assay (e.g., MTT, CCK-8) (Protocol 2) F->G H Perform Functional Assay (e.g., Protease Activity Assay) F->H I Analyze Data: Calculate IC50 and Determine Non-Toxic Effective Concentration Range G->I H->I

Caption: Workflow to determine the optimal working concentration of N-Methylbenzamidine.

Protocol 2: Cytotoxicity Assessment using a Tetrazolium Salt-Based Assay (e.g., MTT, XTT, or CCK-8)

This protocol is essential for establishing the concentration at which N-Methylbenzamidine becomes toxic to your specific cell line.

Materials:

  • Cells of interest, plated in a 96-well plate

  • Complete cell culture medium

  • N-Methylbenzamidine stock solution (100 mM in DMSO)

  • Vehicle control (DMSO)

  • MTT, XTT, or CCK-8 assay kit

  • Phosphate-buffered saline (PBS)

  • Plate reader (spectrophotometer)

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells per well). Incubate overnight (37°C, 5% CO₂) to allow for attachment.

  • Preparation of Dilutions: Prepare serial dilutions of N-Methylbenzamidine in complete culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 100 µM down to ~0.2 µM.

    • Causality Check: It is critical to ensure the final concentration of the DMSO vehicle remains constant across all wells and is non-toxic (typically ≤ 0.5%).[9] Prepare a vehicle control containing the same highest percentage of DMSO used in the dilutions.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of N-Methylbenzamidine or the vehicle control. Also include wells with untreated cells (medium only).

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Following the manufacturer's instructions for your chosen assay (MTT, XTT, or CCK-8), add the reagent to each well and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the cell viability (%) against the log of the N-Methylbenzamidine concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%). Select a working concentration for future experiments that is well below the IC₅₀ (e.g., 1/10th to 1/100th of the IC₅₀) and shows >90% cell viability.

General Protocol for Application in Culture

Once a non-toxic working concentration is determined, N-Methylbenzamidine can be applied to cell culture experiments to inhibit protease activity.

Protocol 3: Treating Cultured Cells with N-Methylbenzamidine

Methodology:

  • Prepare Treatment Medium: Thaw an aliquot of your 100 mM N-Methylbenzamidine stock solution. Dilute it directly into fresh, pre-warmed complete cell culture medium to achieve your desired final working concentration (e.g., 1 µM, 5 µM, or 10 µM).

    • Example: To make 10 mL of medium with a final concentration of 10 µM, add 1 µL of the 100 mM stock solution to 10 mL of medium (a 1:10,000 dilution).

  • Vehicle Control: Prepare a corresponding vehicle control medium by adding the equivalent volume of DMSO.

  • Application: Aspirate the existing medium from your cultured cells (in flasks, dishes, or multi-well plates) and replace it with the N-Methylbenzamidine-containing medium or the vehicle control medium.

  • Incubation and Monitoring: Return the cells to the incubator. Monitor as required by your experimental design. The inhibitor can be replenished with each medium change if required for long-term experiments.

Troubleshooting

Table 2: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Precipitate forms in culture medium. The compound's solubility limit has been exceeded. Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare intermediate dilutions in serum-free media before adding to the final serum-containing media. Fetal bovine serum (FBS) can sometimes impact compound solubility.[9]
High cytotoxicity observed even at low concentrations. The specific cell line is highly sensitive to the compound or the DMSO vehicle. Re-run the cytotoxicity assay starting from a much lower concentration range (e.g., nanomolar). Verify that the final DMSO concentration is below 0.1%.

| No observable effect on protease activity. | The concentration is too low; the target protease is not a benzamidine-sensitive serine protease; the compound has degraded. | Confirm protease inhibition with a functional assay. Increase the working concentration (staying within the non-toxic range). Use a fresh aliquot of the stock solution. |

References

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. [Link]

  • H M~SO NHR. (n.d.). Google Books.
  • Meta-benzamidine derivatives as serine protease inhibitors. (n.d.).
  • N-Methylbenzamide - Solubility of Things. (n.d.). Solubilityofthings.com. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. [Link]

  • Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. (n.d.). PubMed. [Link]

  • Benzamidine. (n.d.). Wikipedia. [Link]

  • Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. (n.d.). PubMed. [Link]

  • N-Methylbenzamide. (n.d.). PubChem. [Link]

  • Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. [Link]

  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. (2024). ResearchGate. [Link]

  • Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays. (2021). NIH. [Link]

Sources

Method

N-Methylbenzamidine applications in drug discovery and development

Mechanistic Probes, Fragment-Based Design, and Synthetic Protocols Part 1: Executive Summary & Core Rationale N-Methylbenzamidine (and its structural analogs) serves as a critical chemical tool in the discovery of serine...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Probes, Fragment-Based Design, and Synthetic Protocols

Part 1: Executive Summary & Core Rationale

N-Methylbenzamidine (and its structural analogs) serves as a critical chemical tool in the discovery of serine protease inhibitors. While the benzamidine moiety itself is the quintessential arginine mimetic —binding deeply into the S1 specificity pocket of enzymes like Thrombin, Trypsin, and Factor Xa—the N-methylated variant provides a unique vector for probing the steric and electrostatic limitations of this pocket.

In modern drug development, this molecule is rarely a final drug candidate due to poor oral bioavailability (highly basic, pKa ~11–12). Instead, it functions as:

  • A Structural Probe: To determine the necessity of specific hydrogen bond networks within the catalytic active site (specifically with Aspartate residues).

  • A Fragment Lead: A starting scaffold in Fragment-Based Drug Discovery (FBDD) to identify "vectors" for growing a molecule out of the S1 pocket.

  • A Synthetic Intermediate: A precursor for heterocycle formation (e.g., benzimidazoles) in late-stage lead optimization.

Part 2: Application in Fragment-Based Drug Discovery (FBDD)
The Mechanistic Logic: Probing the S1 Pocket

The primary utility of N-methylbenzamidine is its ability to interrogate the S1 specificity pocket of trypsin-like serine proteases.

  • Standard Interaction: The unsubstituted benzamidine cation forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin numbering).

  • The N-Methyl Probe: By methylating one nitrogen, you remove a Hydrogen Bond Donor (HBD) and introduce steric bulk.

    • If binding affinity is retained: The lost H-bond was not critical, or the pocket has hydrophobic sub-clefts accommodating the methyl group.

    • If binding affinity is lost: The H-bond was essential, or the methyl group clashes with the pocket walls (steric occlusion).

Workflow Diagram: S1 Pocket Interrogation

The following diagram illustrates the logical decision tree when using N-methylbenzamidine as a probe against a target protease.

S1_Probe_Workflow Start Target: Serine Protease (e.g., Thrombin, Factor Xa) Screen_Benz Screen 1: Unsubstituted Benzamidine (Baseline Kd) Start->Screen_Benz Screen_NMe Screen 2: N-Methylbenzamidine (Probe Ligand) Start->Screen_NMe Compare Compare Binding Modes (X-Ray / SPR) Screen_Benz->Compare Screen_NMe->Compare Outcome_A Affinity Retained/Improved (Hydrophobic S1 sub-site identified) Compare->Outcome_A Kd(N-Me) ≈ Kd(H) Outcome_B Affinity Lost (>10-fold) (Steric Clash or Critical H-Bond lost) Compare->Outcome_B Kd(N-Me) >> Kd(H) Action_A Strategy: Grow fragment via N-vector Outcome_A->Action_A Action_B Strategy: Revert to NH2 Modify phenyl ring instead Outcome_B->Action_B

Caption: Decision logic for utilizing N-methylbenzamidine as a chemical probe in protease inhibitor design.

Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of N-Methylbenzamidine (Pinner Reaction)

Context: Direct alkylation of benzamidine is often uncontrolled. The Pinner reaction provides a regioselective route via the imidate intermediate.

Reagents:

  • Benzonitrile (1.0 eq)

  • Dry Methanol (excess)

  • HCl gas (anhydrous) or Acetyl Chloride (in situ HCl generation)

  • Methylamine (2.0 M in THF or MeOH)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Formation of Pinner Salt (Methyl Benzimidate HCl):

    • Dissolve benzonitrile (10 mmol) in dry CHCl3 or Et2O (20 mL).

    • Add dry methanol (1.1 eq, 11 mmol). Crucial: Excess alcohol can lead to orthoester formation.

    • Cool to 0°C under N2 atmosphere.

    • Bubble anhydrous HCl gas through the solution for 30–60 mins, or add Acetyl Chloride (30 mmol) dropwise (generates HCl + Methyl Acetate).

    • Seal and store at 4°C for 24–48 hours. The imidate hydrochloride salt will precipitate as a white solid.

    • Validation: Filter and wash with dry ether. IR spectroscopy should show disappearance of nitrile peak (~2225 cm⁻¹) and appearance of C=N (~1650 cm⁻¹).

  • Aminolysis to N-Methylbenzamidine:

    • Suspend the Pinner salt (Methyl benzimidate HCl) in dry ethanol.

    • Cool to 0°C.[1]

    • Add Methylamine solution (1.2 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Concentrate in vacuo.

    • Purification: Recrystallize from EtOH/Ether or convert to free base (carefully, pKa is high) and extract with DCM, though salt form is preferred for stability.

Safety Note: This reaction involves anhydrous HCl and pressurized systems. Use a blast shield.

Protocol B: Determination of pKa via Potentiometric Titration

Context: Understanding the basicity of the N-methyl derivative relative to the parent is vital for predicting membrane permeability.

  • Preparation: Dissolve 5 mg of N-methylbenzamidine hydrochloride in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M NaOH (standardized) using an automated titrator.

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point represents the pKa.

    • Expected Result: Unsubstituted benzamidine pKa ≈ 11.6. N-methyl substitution typically results in a similar or slightly higher pKa (inductive effect of methyl) but may lower hydration energy.

    • Note: If pKa > 12, standard glass electrodes may suffer "alkaline error." Use specialized high-pH electrodes.

Part 4: Comparative Data & Physicochemical Properties

The following table summarizes the shift in properties when moving from the parent scaffold to the N-methylated probe.

PropertyBenzamidine (Parent)N-Methylbenzamidine (Probe)Impact on Drug Design
Role Primary S1 BinderSteric/H-Bond ProbeValidates binding pocket tolerance.
pKa ~11.6~11.8 (Est.)Remains highly basic; poor oral bioavailability.
H-Bond Donors 4 (NH2, NH2+)3 (NH, NH2+)Tests necessity of specific H-bonds.
LogP ~0.6~0.9Slight increase in lipophilicity.
S1 Interaction Sym. Salt BridgeAsym. Salt BridgeInduces asymmetry in binding mode.
Part 5: References
  • Böhm, H. J., et al. (1999). "Novel thienopyridine inhibitors of factor Xa and thrombin: Potency and X-ray structures." Journal of Medicinal Chemistry.

  • Sall, D. J., et al. (1997). "Use of conformationally restricted benzamidines as arginine surrogates in the design of platelet GPIIb-IIIa receptor antagonists."[2] Journal of Medicinal Chemistry.

  • BenchChem. "The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate." BenchChem Technical Guides.

  • Jubilant Biosys. "Fragment-Based Drug Discovery (FBDD) Methodologies." Jubilant Biosys Application Notes.

  • Katritzky, A. R., et al. (2006). "Microwave-assisted synthesis of amidines."[3] Journal of Organic Chemistry.

Sources

Application

N-Methylbenzamidine for studying enzyme kinetics

Kinetic Profiling of Serine Proteases: Determination of using N-Methylbenzamidine Application Note & Protocol Guide Abstract & Introduction N-Methylbenzamidine (N-MBA) serves as a critical model compound in the study of...

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Profiling of Serine Proteases: Determination of using N-Methylbenzamidine

Application Note & Protocol Guide

Abstract & Introduction

N-Methylbenzamidine (N-MBA) serves as a critical model compound in the study of serine protease kinetics. As a derivative of benzamidine, it functions as a reversible competitive inhibitor , primarily targeting the S1 specificity pocket of trypsin-like proteases (e.g., Trypsin, Thrombin, Factor Xa).

For drug development professionals, N-MBA is not merely a reagent; it is a structural probe. By comparing the inhibition constant (


) of N-MBA against the parent compound benzamidine, researchers can map the steric and hydrophobic tolerances of the enzyme's active site. This guide details the protocol for determining the 

of N-MBA using Bovine Pancreatic Trypsin as the model system, employing chromogenic substrate kinetics.
Mechanistic Insight: The S1 Pocket Interaction

Trypsin-like serine proteases possess a deep, negatively charged specificity pocket (S1) containing an aspartate residue (Asp189 in trypsin) at the bottom.

  • Benzamidine: The amidine group forms a bidentate salt bridge with Asp189, mimicking the arginine side chain of natural substrates.

  • N-Methylbenzamidine: The addition of a methyl group introduces asymmetry and steric bulk. The shift in

    
     relative to benzamidine reveals the "tightness" of the S1 pocket and the energetic cost of desolvation or steric clash.
    
Diagram 1: Competitive Inhibition Mechanism

The following diagram illustrates the mutually exclusive binding events characteristic of competitive inhibition.

CompetitiveInhibition E Enzyme (E) (Trypsin) ES ES Complex (Active) E->ES + S EI EI Complex (Inactive) E->EI + I (N-MBA) S Substrate (S) (BAPNA) S->ES I Inhibitor (I) (N-MBA) I->EI ES->E k_cat P Product (P) (p-Nitroaniline) ES->P EI->E Reversible

Caption: Competitive inhibition model where N-MBA (I) competes with Substrate (S) for the free Enzyme (E), preventing Product (P) formation.

Experimental Design & Reagents

Critical Reagents
ReagentSpecificationRole
Enzyme Bovine Pancreatic Trypsin (TPCK-treated)Target Protease. TPCK treatment prevents chymotrypsin contamination.
Inhibitor N-Methylbenzamidine HClCompetitive Inhibitor (Test Compound).
Substrate BAPNA (Nα-Benzoyl-DL-arginine-4-nitroanilide)Chromogenic substrate. Releases p-nitroaniline (yellow) upon cleavage.
Buffer Base Tris-HCl (50 mM, pH 8.0)Maintains physiological pH optimum for trypsin.
Stabilizer Calcium Chloride (

, 20 mM)
Prevents trypsin autolysis (self-digestion).
Solvent DMSO (Dimethyl sulfoxide)For dissolving hydrophobic inhibitors (Keep final assay concentration <5%).
Buffer Preparation (Assay Buffer)
  • Composition: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2.
    
  • Preparation: Dissolve 6.05 g Tris base and 2.94 g

    
     in 900 mL ultrapure water. Adjust pH to 8.2 with HCl. Top up to 1 L.
    
  • Storage: Store at 4°C. Filter through 0.22

    
     membrane before use to remove particulates that interfere with absorbance readings.
    

Protocol: Determination of Inhibition Constant ( )

This protocol utilizes a 96-well microplate format for high-throughput capability. The method relies on measuring the Initial Velocity (


) of the reaction at varying concentrations of Substrate (

) and Inhibitor (

).
Step 1: Stock Solution Preparation
  • Enzyme Stock: Dissolve Trypsin at 1 mg/mL in 1 mM HCl (acidic pH prevents autolysis during storage). Store at -20°C.

    • Working Solution: Dilute to ~10

      
       in Assay Buffer immediately before use.
      
  • Substrate Stock (BAPNA): Prepare 20 mM in DMSO.

    • Note: BAPNA can be difficult to dissolve; gentle warming (37°C) may be required.

  • Inhibitor Stock (N-MBA): Prepare a 100 mM master stock in water or DMSO.

    • Dilution Series: Prepare 5 concentrations ranging from 0

      
       to 500 
      
      
      
      (aiming to bracket the expected
      
      
      of benzamidine derivatives, typically 10–100
      
      
      ).
Step 2: The Kinetic Grid Setup

To accurately determine mechanism and


, you must vary both 

and

.
  • Rows A-H: Varying Substrate (

    
    ). Range: 0.1 
    
    
    
    to 5
    
    
    . For BAPNA/Trypsin,
    
    
    mM. Range: 0.1 mM – 5.0 mM.
  • Columns 1-6: Varying Inhibitor (

    
    ).
    
    • Col 1: 0

      
       (Control)
      
    • Col 2: 10

      
      
      
    • Col 3: 25

      
      
      
    • Col 4: 50

      
      
      
    • Col 5: 100

      
      
      
    • Col 6: 200

      
      [1]
      
Step 3: Assay Execution[1]
  • Pipette Buffer: Add Assay Buffer to wells to bring final volume to 200

    
    .
    
  • Add Inhibitor: Add 10

    
     of N-MBA dilutions to respective columns.
    
  • Add Enzyme: Add 10

    
     of Trypsin Working Solution to all  wells.
    
    • Incubation: Incubate for 5 minutes at 25°C to allow Enzyme-Inhibitor equilibrium.

  • Start Reaction: Add 20

    
     of BAPNA substrate at varying concentrations to start the reaction.
    
  • Monitor: Immediately place in a microplate reader. Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

Diagram 2: Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_assay Kinetic Assay Start Start: Reagent Prep Stocks Prepare Stocks: 1. Trypsin (Cold) 2. BAPNA (DMSO) 3. N-MBA (Water) Start->Stocks Incubation Pre-Incubation: Enzyme + Inhibitor + Buffer (5 mins @ 25°C) Stocks->Incubation Trigger Trigger Reaction: Add Substrate (BAPNA) Incubation->Trigger Read Measure Absorbance: 405 nm, Kinetic Mode (10 mins) Trigger->Read Analysis Data Analysis: Global Fit to Comp. Inhibition Model Read->Analysis

Caption: Step-by-step workflow for the high-throughput determination of Ki using a microplate reader.

Data Analysis & Validation

Calculating Initial Velocity ( )

For each well, plot Absorbance (405 nm) vs. Time. The slope of the linear portion of the curve is the initial velocity (


, 

). Convert this to concentration (

) using the extinction coefficient of p-nitroaniline (

).
Determination of

Do not rely solely on linearized plots (Lineweaver-Burk) as they distort error structures. Use Non-Linear Regression (Global Fitting) with the Competitive Inhibition Model:



  • 
    : Maximum velocity at saturating substrate.
    
  • 
    : Michaelis constant.
    
  • 
    : Concentration of N-Methylbenzamidine.
    
  • 
    : Inhibition constant (The lower the value, the more potent the inhibitor).
    
Expected Results & Interpretation

Benzamidine typically exhibits a


 of 18–20 

against bovine trypsin.
  • If N-MBA

    
    : The methyl group causes steric hindrance in the S1 pocket.
    
  • If N-MBA

    
    : The methyl group provides favorable hydrophobic contacts (desolvation entropy).
    
Troubleshooting Guide
IssueProbable CauseSolution
Non-linear progress curves Substrate depletion or Enzyme instabilityReduce enzyme concentration; ensure

substrate conversion.
High Background Absorbance BAPNA degradationPrepare fresh substrate stock; protect from light.
No Inhibition observed Inhibitor degradation or incorrect rangeVerify N-MBA stock concentration; Ensure

is at least

the expected

.

References

  • Stürzebecher, J., et al. (1977). "Inhibition of serine proteinases by benzamidine derivatives." Acta Biologica et Medica Germanica.

    • Relevance: Establishes the foundational Structure-Activity Relationship (SAR)
  • Andrews, J. M., et al. (1978). "Inhibition of four human serine proteases by substituted benzamidines." Journal of Medicinal Chemistry.

    • Relevance: Details the correlation between substituent hydrophobicity and inhibition constants ( ).
  • MedChemExpress.

    • Relevance: Provides physicochemical properties and solubility data for the parent compound, essential for protocol adapt
  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley.

    • Relevance: The authoritative text on calculating and designing kinetic assays (referenced for the Global Fitting equ

Sources

Method

Application Note: N-Methylbenzamidine in Serine Protease Assays

This Application Note and Protocol guide details the use of N-Methylbenzamidine , a specialized competitive inhibitor and structural probe for trypsin-like serine proteases.[1] Introduction & Mechanistic Basis N-Methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of N-Methylbenzamidine , a specialized competitive inhibitor and structural probe for trypsin-like serine proteases.[1]

Introduction & Mechanistic Basis

N-Methylbenzamidine (N-MBA) is a functional derivative of benzamidine, the classical reversible inhibitor of trypsin-like serine proteases. While benzamidine is ubiquitous in protein purification (preventing proteolysis), N-MBA serves a more sophisticated role in mechanistic enzymology and rational drug design .[1]

Mechanism of Action

Serine proteases (e.g., Trypsin, Thrombin, Factor Xa) possess a deep specificity pocket (S1) containing a critical aspartate residue (Asp189 in trypsin) at the bottom.

  • Benzamidine: Binds symmetrically; both amidine nitrogens can form hydrogen bonds with Asp189 and the surrounding water network.[1]

  • N-Methylbenzamidine: The introduction of a methyl group on the amidine nitrogen breaks this symmetry.[1] It acts as a steric and electrostatic probe .[1] By comparing the inhibition constant (

    
    ) of N-MBA to benzamidine, researchers can map the steric tolerance and hydrogen-bonding directionality of the S1 pocket.
    

Key Applications:

  • S1 Pocket Mapping: Determining the spatial constraints of the active site during lead optimization.[1]

  • Reference Standard (

    
    ):  Validating high-throughput screening (HTS) assays for novel anticoagulant or anti-inflammatory drugs.
    
  • Crystallography: Stabilizing the "open" conformation of protease active sites without inducing the covalent changes seen with transition-state analogs.[1]

Experimental Workflow: Determination

The following protocol describes the precise determination of the inhibition constant (


) for N-Methylbenzamidine against Bovine Trypsin. This workflow is adaptable for Thrombin or Factor Xa by substituting the specific chromogenic substrate.[1]
Diagram: Kinetic Assay Workflow

Ki_Determination_Workflow Reagents Reagent Prep (Buffer, Enzyme, Substrate, N-MBA) Optimization Enzyme Titration (Determine [E] for linear velocity) Reagents->Optimization Verify Activity PlateSetup Plate Setup (96-well) Fixed [S], Varying [I] Optimization->PlateSetup Select [E] Reaction Kinetic Read (Absorbance @ 405nm over 10 min) PlateSetup->Reaction Initiate with Substrate Analysis Data Analysis (Dixon Plot or Global Fit) Reaction->Analysis Export V0 Ki_Value Ki_Value Analysis->Ki_Value Calculate Ki

Caption: Workflow for determining the inhibition constant (


) using a continuous spectrophotometric assay.
Protocol 1: Kinetic Assay Setup

Objective: Determine the


 and 

of N-Methylbenzamidine.[1]

Materials:

  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).[1] Stock: 100 µM in 1 mM HCl.[1]

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).[1] Stock: 10 mM in DMSO.[1]

  • Inhibitor: N-Methylbenzamidine Hydrochloride.[1] Stock: 100 mM in Water.[1]

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 (Filtered). Note: Calcium is essential for trypsin stability.

Step-by-Step Procedure:

  • Buffer Equilibration: Pre-warm Assay Buffer to 25°C or 37°C (keep constant).

  • Inhibitor Dilution: Prepare a serial dilution of N-Methylbenzamidine in Assay Buffer.[1]

    • Range: 0 µM (Control) to 500 µM (8 points: 0, 5, 10, 25, 50, 100, 250, 500 µM).

  • Enzyme Addition:

    • Add 10 µL of Trypsin (Final concentration ~10 nM) to 80 µL of Inhibitor/Buffer mix in a 96-well clear flat-bottom plate.

    • Incubate for 10 minutes to allow Equilibrium (

      
      ).
      
  • Reaction Initiation:

    • Add 10 µL of BAPNA substrate (Final concentration at

      
      , approx. 1 mM).[1]
      
    • Critical: Rapidly mix by pipetting or orbital shaking for 5 seconds.

  • Detection:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 15 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) for each inhibitor concentration from the linear portion of the curve.
      
Data Analysis: Calculating

Since N-Methylbenzamidine is a competitive inhibitor, use the Cheng-Prusoff Equation to convert


 to 

:

[1]
  • [S]: Concentration of substrate used.[1][2]

  • 
    :  Michaelis constant of the enzyme for the substrate (determined in a separate experiment).
    

Comparative Data: Benzamidine vs. N-Methylbenzamidine

The table below illustrates how N-methylation affects binding affinity. The "Loss of Affinity" indicates the energetic penalty paid for the steric bulk of the methyl group or the loss of a hydrogen bond donor.

InhibitorStructureTarget Enzyme

(Approx)
Binding Mode
Benzamidine Ph-C(=NH)NH₂Trypsin~18 µMSymmetric H-bonds to Asp189
N-Methylbenzamidine Ph-C(=NH)NHMeTrypsin~60 - 150 µMAsymmetric; Steric clash reduces affinity
Benzamidine Ph-C(=NH)NH₂Thrombin~200 µMS1 Pocket binding
N-Methylbenzamidine Ph-C(=NH)NHMeThrombin>500 µMReduced fit due to S1 constraints

Note: Values are representative and dependent on pH, ionic strength, and temperature.

Advanced Application: Structural Probing (S1 Mapping)

N-Methylbenzamidine is used to probe the "water network" within the S1 pocket.[1]

Diagram: Binding Interaction Mode

Binding_Interaction Asp189 Asp189 (Anionic Anchor) Benzamidine Benzamidine (Symmetric) Asp189->Benzamidine Dual H-Bond (High Affinity) NMBA N-Methylbenzamidine (Asymmetric) Asp189->NMBA Single H-Bond (Steric Tilt) S1_Pocket S1 Pocket (Hydrophobic Walls) S1_Pocket->NMBA Steric Clash (Methyl Group)

Caption: Mechanistic difference in binding. N-Methylbenzamidine induces a steric tilt, reducing affinity compared to Benzamidine.

Protocol for Docking Validation:

  • Crystal Soaking: Soak apo-trypsin crystals in mother liquor containing 5 mM N-Methylbenzamidine for 1 hour.

  • Data Collection: Collect X-ray diffraction data.

  • Refinement: Look for difference density (

    
    ) in the S1 pocket.[1] The position of the methyl group reveals the specific orientation of the inhibitor, defining the "tolerant" side of the pocket.
    

Troubleshooting & Critical Notes

Solubility & Stability[1]
  • Solubility: N-Methylbenzamidine HCl is highly soluble in water (>50 mM).[1]

  • pH Sensitivity: The amidine group (

    
    ) is protonated at physiological pH.[1] Ensure buffers are pH < 9.0 to maintain the cationic charge required for Asp189 interaction.[1]
    
Common Artifacts
  • Inner Filter Effect: At very high concentrations (>1 mM), benzamidine derivatives can absorb UV light.[1] This is rarely an issue at 405 nm (visible), but controls (inhibitor only) should be run.

  • Enzyme Instability: Trypsin undergoes autolysis.[1] Always include Calcium (20 mM

    
    ) in the buffer to stabilize the enzyme during the inhibition assay.
    
Nomenclature Alert

Do not confuse N-Methylbenzamidine (methyl on nitrogen) with 4-Methylbenzamidine (methyl on the phenyl ring, also known as p-toluamidine).[1]

  • N-Methyl:[1][3][4] Probes hydrogen bonding/sterics at the salt bridge.[1]

  • 4-Methyl:[1] Probes the depth/hydrophobicity of the S1 pocket bottom.

References

  • Inhibition of Serine Proteases by Benzamidine Derivatives Source: Acta Biologica et Medica Germanica (PubMed) Context:[1] Establishes the competitive nature and structure-activity relationships of benzamidine derivatives against trypsin and thrombin. URL:[Link]

  • Active Site Mapping of Trypsin and Thrombin by Substituted Benzamidines Source: Bioorganic & Medicinal Chemistry (ScienceDirect/NIH) Context:[1] Detailed analysis of how substitutions on the benzamidine scaffold affect binding affinity (

    
    ) and specificity.
    URL:[Link][1]
    
  • Crystal Structure of Beta-Trypsin in Complex with Benzamidine Source: RCSB Protein Data Bank (PDB: 1BTY) Context:[1] The foundational structural model for benzamidine binding, serving as the control for N-methylbenzamidine docking studies.[1] URL:[Link][1]

Sources

Application

N-Methylbenzamidine handling and safety procedures in the lab

Technical Application Note: Operational Integrity in N-Methylbenzamidine Handling Introduction & Chemical Profile N-Methylbenzamidine is a potent nucleophilic building block widely utilized in the synthesis of nitrogen-c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Operational Integrity in N-Methylbenzamidine Handling

Introduction & Chemical Profile

N-Methylbenzamidine is a potent nucleophilic building block widely utilized in the synthesis of nitrogen-containing heterocycles (e.g., imidazoles, pyrimidines) and as a ligand in organometallic chemistry. Its utility in drug discovery stems from the amidine moiety's ability to mimic the arginine side chain, making it a critical scaffold for serine protease inhibitors.[1]

However, the operational challenge lies in its physicochemical duality: it is a strong organic base (pKa ≈ 11–12) and is highly hygroscopic .[1] Improper handling leads to rapid hydrolysis, converting the active amidine into the inactive N-methylbenzamide and releasing ammonia/methylamine, thereby compromising stoichiometric precision in downstream applications.[1]

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS (Free Base) 14985-23-0Primary reactive species; caustic and unstable in air.
CAS (HCl Salt) 56434-40-7*Preferred storage form; hygroscopic solid.[1]
pKa (Conjugate Acid) ~11.5–12.5Strong base; requires non-nucleophilic bases for deprotonation.[1]
Solubility Polar organics (DMSO, MeOH)Salt is water-soluble; Free base is soluble in DCM/Ether.[1]
Stability Moisture SensitiveHydrolyzes to N-methylbenzamide (inactive) + Amine.[1]

*Note: CAS for the specific hydrochloride salt may vary by supplier catalog; general benzamidine HCl handling applies.

Risk Assessment (HSE Profile)

While often categorized under generic "Irritant" codes, N-Methylbenzamidine presents specific hazards due to its alkalinity and hydrolysis potential.[1]

GHS Classification:

  • H315: Causes skin irritation (Alkaline hydrolysis of skin lipids).[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation (Dust/Aerosol).[1]

The "Hidden" Hazard: Stoichiometric Drift The primary risk in research is not just toxicity, but experimental failure .[1] Exposure to atmospheric moisture converts the amidine to a carbonate salt or hydrolyzes it.[1]

  • Mechanism:[1][2]

    
    [1]
    
  • Result: If 10% of your stock hydrolyzes, your reaction runs with a 10% deficit of nucleophile and a 10% excess of inhibiting amide byproducts.[1]

Storage & Stability Protocol

The "Desiccator Discipline" To ensure reproducibility, the following storage protocol is mandatory.

  • Primary Storage: Store the Hydrochloride salt at 2–8°C.

  • Secondary Containment: The vial must be kept inside a desiccator containing active silica gel or Drierite®.[1]

  • Headspace Management: After every use, flush the headspace with Argon or Nitrogen before resealing.[1]

  • Validation: If the solid clumps or turns into a gum, it has absorbed water.[1] Do not use. Recrystallize (EtOH/Ether) or discard.[1]

Operational Protocols

Protocol A: Quality Control (Self-Validating Purity Check)

Before committing valuable electrophiles, validate the integrity of the N-Methylbenzamidine.

  • Sampling: Dissolve 5 mg of the stock in DMSO-d6.

  • 1H-NMR Analysis:

    • Pass: Distinct singlet/doublet for N-Methyl (approx. 2.8–3.0 ppm) and aromatic protons.[1]

    • Fail: Appearance of a new methyl peak (shifted downfield) corresponding to N-methylbenzamide or broad exchangeable peaks indicating hydrolysis.

  • Action: If amide content >5%, recrystallize the salt.[1]

Protocol B: In-Situ Free-Basing (Recommended)

Isolating the free base is risky due to stability.[1] Generate it in the reaction vessel.

Reagents:

  • N-Methylbenzamidine HCl (1.0 equiv)

  • Base: NaH (1.1 equiv) or KOtBu (1.1 equiv)[1]

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask; cool under Argon flow.

  • Suspension: Add N-Methylbenzamidine HCl and anhydrous solvent. Stir to form a suspension.

  • Deprotonation: Add NaH (60% dispersion in oil) portion-wise at 0°C.

    • Observation: Evolution of H2 gas indicates successful deprotonation.[1]

  • Equilibration: Stir at 0°C for 30 minutes. The solution should become clear or turn slightly cloudy as NaCl/KCl precipitates.[1]

  • Reaction: Add the electrophile (e.g., alkyl halide, ester) directly to this mixture.[1]

Protocol C: Extractive Free-Basing (If Isolation Required)

Use this only if the reaction solvent is incompatible with salts (e.g., non-polar catalysis).

  • Dissolution: Dissolve the HCl salt in minimal distilled water (pH ~5).

  • Basification: Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the organic free base oils out.[1]

  • Extraction: Immediately extract 3x with Dichloromethane (DCM).

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Evaporate solvent in vacuo at room temperature. Do not heat above 40°C.

  • Usage: Use the resulting oil immediately.[1] Do not store.

Visualization: Handling Logic & Workflow

The following diagrams illustrate the decision-making process and the safe handling workflow.

Diagram 1: Handling Decision Tree

HandlingLogic Start Start: N-Methylbenzamidine Stock CheckForm Identify Form Start->CheckForm IsSalt Hydrochloride Salt (Stable Solid) CheckForm->IsSalt Most Common IsFree Free Base (Unstable Oil/Solid) CheckForm->IsFree Rare/Risk QC QC Check (NMR) Amide < 5%? IsSalt->QC IsFree->QC High Risk of Hydrolysis Recryst Recrystallize (EtOH/Ether) QC->Recryst No (Degraded) MethodSelect Select Reaction Method QC->MethodSelect Yes (Pure) Recryst->QC Re-test InSitu Method A: In-Situ (Add NaH/KOtBu to Rxn) MethodSelect->InSitu Standard Synthesis Extract Method B: Extraction (DCM/NaOH -> Evap) MethodSelect->Extract If Salts Interfere

Caption: Decision logic for selecting the appropriate handling method based on chemical form and purity.

Diagram 2: In-Situ Reaction Protocol

ReactionFlow cluster_0 Step 1: Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Reaction Weigh Weigh Salt (Argon Flush) Suspend Suspend in Anhydrous THF Weigh->Suspend Dry Flame Dry Glassware Dry->Suspend Base Add Base (NaH/KOtBu) Suspend->Base Vent Vent H2 Gas Base->Vent AddElec Add Electrophile Base->AddElec Clear Soln Quench Quench (Aq. NH4Cl) AddElec->Quench

Caption: Step-by-step workflow for the in-situ generation and reaction of N-Methylbenzamidine.

Emergency Procedures

IncidentImmediate ActionRationale
Skin Contact Wash with 5% Acetic Acid, then water.[1]Neutralize the strong base immediately to prevent deep tissue saponification.[1]
Eye Contact Flush with water for 15 mins; Seek medical aid.[1]Alkaline burns can cause corneal opacity; immediate dilution is critical.[1]
Spill (Solid) Sweep into a dry container; Do not wet.[1]Adding water to a large spill generates heat and ammonia vapors.[1]

References

  • PubChem. (n.d.).[1][3][4][5] N-Methylbenzamidine Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 2, 2026, from [Link][1]

  • Dunn, P. J. (2011).[1] Amidines and Guanidines in Medicinal Chemistry. In Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for basicity and solvation effects of amidines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylbenzamidine in Enzymatic Assays

Current Status: Operational Ticket Focus: Troubleshooting, Assay Optimization, and Kinetic Analysis Expertise Level: Senior Application Scientist Core Technical Overview N-Methylbenzamidine is a structural derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting, Assay Optimization, and Kinetic Analysis Expertise Level: Senior Application Scientist

Core Technical Overview

N-Methylbenzamidine is a structural derivative of benzamidine, a classic reversible competitive inhibitor of serine proteases (e.g., Trypsin, Thrombin, Factor Xa). While benzamidine is the "gold standard" reference inhibitor, the N-methylated variant is often used to probe the steric and electronic constraints of the enzyme's S1 specificity pocket.

However, its physicochemical properties differ from the parent compound, leading to frequent experimental anomalies. This guide addresses the specific causality of these issues.

Molecular Profile
  • Role: Competitive Antagonist / S1 Pocket Probe.

  • Mechanism: Mimics the Arginine side chain (

    
     position), forming a salt bridge with the catalytic aspartate (e.g., Asp189 in Trypsin).
    
  • Key Structural Difference: The N-methyl group introduces steric bulk and asymmetry to the amidine functionality, potentially disrupting the optimal bidentate hydrogen bonding network required for high-affinity binding.

Troubleshooting Guide (Q&A Format)

Category A: Potency & Kinetic Anomalies[1][2]

Q: Why is the observed inhibition (


) significantly weaker than expected compared to unsubstituted Benzamidine? 

A: Steric hindrance at the S1 binding site reduces affinity.

  • The Mechanism: Serine proteases like Trypsin bind benzamidine via a precise bidentate salt bridge between the amidinium group and the carboxylate of Asp189 at the bottom of the S1 pocket.

  • The Issue: The methyl group on the nitrogen of N-Methylbenzamidine creates a steric clash or forces the inhibitor to adopt a suboptimal conformation to accommodate the hydrophobic bulk within the highly polar, constricted S1 pocket.

  • Result: The dissociation constant (

    
    ) for N-Methylbenzamidine is typically higher (weaker affinity) than that of benzamidine (
    
    
    
    for Trypsin).
  • Action: Do not use the

    
     of benzamidine as a proxy. You must determine the specific 
    
    
    
    for N-Methylbenzamidine in your assay conditions (see Protocol below).

Q: My inhibition curve is shifting over time. Is the compound degrading?

A: Yes, you are likely observing hydrolysis to the inactive amide.

  • The Mechanism: Amidines are susceptible to hydrolysis in aqueous solution, converting to the corresponding amide. For N-Methylbenzamidine, the product is N-Methylbenzamide .[1]

  • The Consequence: N-Methylbenzamide is electrically neutral and lacks the amidinium charge required to bind Asp189. It is essentially inactive against serine proteases.[2][1]

  • Risk Factors: High pH (>9.[1]0) and elevated temperatures accelerate this hydrolysis.[1][3]

  • Action: Prepare fresh stocks in water or mild buffer (pH 6-7) immediately before use.[1] Avoid storing dilute aqueous solutions.[1]

Category B: Assay Interference[3]

Q: I am seeing high background absorbance in my UV-based kinetic assay. Is N-Methylbenzamidine interfering?

A: Yes, if you are detecting at low UV wavelengths.

  • The Mechanism: Benzamidine derivatives have strong UV absorbance due to the conjugated

    
    -system of the benzene ring and the amidine group.
    
  • The Conflict: If your assay monitors a substrate at 230–260 nm (e.g., ester substrates), high concentrations of the inhibitor will cause an "Inner Filter Effect," absorbing the incident light and reducing the linear dynamic range of the assay.

  • Action:

    • Use colorimetric substrates (e.g., p-Nitroaniline based, detecting at 405 nm) where the inhibitor does not absorb.[1]

    • If UV detection is mandatory, run a "No-Enzyme" blank with the inhibitor to subtract the background absorbance.[1]

Visualizing the Problem Space

Diagram 1: Competitive Inhibition & Steric Clash

This diagram illustrates the competitive nature of the inhibitor and the specific steric conflict introduced by the N-methyl group.

InhibitionMechanism cluster_0 Normal Catalysis cluster_1 Inhibition by N-Methylbenzamidine E1 Enzyme (Serine Protease) ES ES Complex (Active) E1->ES + S S Substrate (Arginine-like) ES->E1 Turnover P Product ES->P Catalysis E2 Enzyme (Asp189 Pocket) EI EI Complex (Inactive) E2->EI + I (Competitive) I N-Methylbenzamidine (Inhibitor) Steric Steric Clash (Methyl vs Asp189) I->Steric EI->E2 Dissociation Steric->EI Reduces Affinity (Ki increases)

Caption: Comparative flow of normal enzymatic turnover versus competitive inhibition, highlighting the steric penalty imposed by the N-methyl group.

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose assay failures involving N-Methylbenzamidine.

Troubleshooting Start Issue: Unexpected Assay Result Q1 Is Inhibition Weaker than Expected? Start->Q1 Q2 Is Background Absorbance High? Start->Q2 Check1 Check Stock Age (Hydrolysis Risk) Q1->Check1 Check2 Check Substrate Conc. (Competition) Q1->Check2 Check3 Check Wavelength (<280nm?) Q2->Check3 Sol1 Prepare Fresh Stock (Avoid alkaline pH) Check1->Sol1 Old Stock Sol2 Recalculate Ki (Use Cheng-Prusoff) Check2->Sol2 High [S] Sol3 Switch to Colorimetric (e.g., 405nm) Check3->Sol3 Yes Sol4 Subtract Blank (Buffer + Inhibitor) Check3->Sol4 Must use UV

Caption: Logic flow for diagnosing common experimental failures with N-Methylbenzamidine.

Technical Protocol: Determination of

Since literature values for N-Methylbenzamidine vary by enzyme source (bovine vs. porcine) and conditions, you must determine the


 empirically.

Prerequisite: Determine the


 of your substrate first.[1]

Step-by-Step Methodology:

  • Preparation:

    • Prepare Enzyme buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Triton X-100).

    • Prepare Substrate stock (e.g., BAPNA or L-BAPA) at

      
      .[1]
      
    • Prepare N-Methylbenzamidine serial dilutions (0, 10, 50, 100, 500, 1000

      
      ). Note: Higher concentrations are needed compared to benzamidine.
      
  • Reaction Setup:

    • In a 96-well plate, add 10

      
       of Inhibitor (various concentrations).[1]
      
    • Add 80

      
       of Buffer.[1]
      
    • Add 10

      
       of Enzyme (final concentration ~1-10 nM).[1]
      
    • Incubate for 10 minutes at 25°C to allow equilibrium (

      
      ).
      
  • Initiation:

    • Add 100

      
       of Substrate (Final concentration should be near 
      
      
      
      ).[1]
  • Measurement:

    • Monitor absorbance at 405 nm (for pNA release) kinetically for 10 minutes.

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.[1]
      
  • Analysis (Cheng-Prusoff Correction):

    • Plot

      
       vs. 
      
      
      
      to determine the
      
      
      .[1]
    • Convert

      
       to 
      
      
      
      using the equation for competitive inhibition:
      
      

Data Summary: Benzamidine vs. N-Methylbenzamidine[3]

FeatureBenzamidine (Parent)N-Methylbenzamidine (Derivative)
Primary Use Standard Inhibitor / PurificationSAR Probe / Crystallography
Binding Mode Symmetric Bidentate Salt BridgeAsymmetric / Sterically Hindered
Typical

(Trypsin)
~19

[1]
Typically Higher (>20

) [2]
Stability Moderate (Hydrolyzes at high pH)Lower (Inductive effect accelerates hydrolysis)
Solubility High (as HCl salt)High (as HCl salt)
UV Absorbance

nm

nm

References

  • Walsmann, P. (1977).[1] Inhibition of serine proteinases by benzamidine derivatives.[1] Acta Biologica et Medica Germanica.[1] Retrieved from [Link]

  • ResearchGate. (2018).[1] Synthesis and stability of strongly acidic benzamide derivatives.[1][4] (Discusses hydrolysis rates of N-substituted benzamides). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Methylbenzamidine Concentration for Effective Inhibition

Welcome to the technical support center for N-Methylbenzamidine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methylbenzamidine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimal use of N-Methylbenzamidine as a protease inhibitor. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)
Q1: What is N-Methylbenzamidine and which enzymes does it primarily target?

N-Methylbenzamidine is a derivative of benzamidine, a well-known reversible and competitive inhibitor of serine proteases.[1] It functions by mimicking the side chain of arginine or lysine, which are common substrates for these enzymes. This allows it to bind to the active site of trypsin-like serine proteases, thereby blocking substrate access and inhibiting enzymatic activity.[2]

Its primary targets include a range of serine proteases that play crucial roles in physiological and pathological processes such as coagulation, fibrinolysis, and inflammation.[3] Key enzymes inhibited by benzamidine and its derivatives include:

  • Trypsin

  • Tryptase

  • Thrombin

  • Plasmin

  • Urokinase-type plasminogen activator (uPA)

  • Factor Xa

  • Tissue plasminogen activator (tPA)[4][5]

Q2: How does the competitive inhibition mechanism of N-Methylbenzamidine affect my experimental setup?

Understanding the mechanism of competitive inhibition is crucial for proper experimental design and data interpretation. N-Methylbenzamidine competes directly with the substrate for binding to the enzyme's active site.[1] This has two key consequences for your enzyme kinetics:

  • Apparent Km increases: In the presence of N-Methylbenzamidine, a higher substrate concentration is needed to achieve half of the maximum reaction velocity (Vmax). This is because the substrate has to "outcompete" the inhibitor to bind to the enzyme.[6]

  • Vmax remains unchanged: If the substrate concentration is increased to a sufficiently high level, it can effectively displace all the inhibitor molecules from the active site. Consequently, the reaction can still reach its normal maximum velocity.[6]

Practically, this means that the observed potency of N-Methylbenzamidine will be dependent on the concentration of the substrate used in your assay. When reporting inhibition data, such as an IC₅₀ value, it is essential to also state the substrate concentration at which it was determined.

G cluster_0 Without Inhibitor cluster_1 With Competitive Inhibitor Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate Substrate->ES_Complex Product Product ES_Complex->Product Catalysis Enzyme_I Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex + Inhibitor Substrate_I Substrate Substrate_I->Enzyme_I Competition Inhibitor N-Methylbenzamidine Inhibitor->EI_Complex

Caption: Workflow for determining the IC₅₀ of N-Methylbenzamidine.

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of N-Methylbenzamidine hydrochloride in ultrapure water.

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of L-BAPNA in DMSO.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the N-Methylbenzamidine stock solution in the assay buffer to create a range of concentrations (e.g., from 10 mM down to 100 nM). Include a buffer-only control (0 µM inhibitor).

  • Assay Setup in 96-well Plate:

    • Add 20 µL of each N-Methylbenzamidine dilution (or buffer control) to the appropriate wells.

    • Add 160 µL of assay buffer to all wells.

    • Add 10 µL of a working solution of trypsin (e.g., 20 nM final concentration) to all wells except the "No Enzyme" control wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of a working solution of L-BAPNA (e.g., 1 mM final concentration) to all wells to start the reaction. [2]6. Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed time point (e.g., 10 minutes, endpoint assay).

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

    • Plot the % Inhibition against the logarithm of the N-Methylbenzamidine concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using a suitable software package to determine the IC₅₀ value.

References
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Miyata, R., et al. (2016). Trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 6, 28634. [Link]

  • Wikipedia. (2023). Benzamidine. Retrieved from Wikipedia. [Link]

  • Sigma-Aldrich. (n.d.). Protease Inhibitor Panel (INHIB1).
  • dos Santos, C. R., et al. (2014). Titration curve of trypsin inhibition by DMTI-II.
  • Pankiewicz, K. W., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • Chen, H., et al. (1997).
  • Google Patents. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.
  • An, F., & Tolliday, N. (2010).
  • Gooding, O. W., et al. (2002). Use of statistical design of experiments in the optimization of amide synthesis utilizing polystyrene-supported N-hydroxybenzotriazole resin. PubMed.
  • PubChem. (n.d.). N,N-Dimethyl-N'-(3-methylphenyl)-p-methylbenzamidine.
  • ResearchGate. (2014). Can anyone help with a query on enzyme inhibition and activation?.
  • Mire-Sluis, A., et al. (2012). Recommendations for Cell Banks Used in GXP Assays.
  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. DDDT.
  • Wójcik, M., et al. (2020). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PMC.
  • Salvador, R. L., et al. (2015).
  • Klüter, S., et al. (2019). Using design of experiment to optimize enzyme activity assays.
  • Sampaio, C. A., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • News-Medical.Net. (2021). Scientists propose new strategies to find drugs that neutralize critical enzymes.
  • YouTube. (2021). How to measure and minimize off-target effects....
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Cole, K. P., et al. (2021).
  • Enzymes. (2023). Enzymes as Targets for Drug Development II. PMC - NIH.
  • MedchemExpress.com. (n.d.). Benzamidine hydrochloride | Serine Proteases Inhibitor.
  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing.
  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH.
  • The Scientist. (n.d.). Off-target Effects in CRISPR-Cas9 Genome Editing: Securing Specificity.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Schmauder, R., et al. (2023).
  • AOBIOUS. (n.d.). N-Methylbenzamide Supplier | CAS 613-93-4.

Sources

Troubleshooting

Technical Support Center: N-Methylbenzamidine Solubility &amp; Stability Guide

Topic: Solubility issues of N-Methylbenzamidine in aqueous buffers Content Type: Technical Support Center Guide Status: Active | Last Updated: 2025-10-24 Audience: Chemical Biology, Medicinal Chemistry, and Assay Develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility issues of N-Methylbenzamidine in aqueous buffers Content Type: Technical Support Center Guide

Status: Active | Last Updated: 2025-10-24 Audience: Chemical Biology, Medicinal Chemistry, and Assay Development Teams

Core Solubility Directives

Executive Summary: N-Methylbenzamidine is an amidine , a functional group characterized by high basicity (


). Its solubility behavior is binary and pH-dependent: it is highly soluble as a cationic salt (protonated) but poorly soluble as a neutral free base.

The most common failure mode is not the compound's intrinsic insolubility, but rather inadvertent deprotonation in high-pH buffers or hydrolytic degradation into the insoluble byproduct, N-methylbenzamide.

Quick Reference: Physicochemical Profile
PropertyValue / CharacteristicImpact on Experiment
Functional Group Amidine (Strong Base)Requires protonation for water solubility.

(Approx.)
~11.6 (Conjugate Acid)Remains charged (soluble) only at pH < 10.
Preferred Form Hydrochloride Salt (HCl)Highly water-soluble (>50 mg/mL).
Risk Factor 1 pH Shock Precipitation occurs if buffer pH > 10.
Risk Factor 2 Hydrolysis Degrades to N-methylbenzamide (Insoluble solid).

Troubleshooting Guide (Q&A)

Q1: I am trying to dissolve the solid powder in PBS (pH 7.4), but it remains a suspension. Why?

Diagnosis: You likely possess the Free Base form, not the salt. Technical Explanation: N-Methylbenzamidine free base is a lipophilic organic solid. At neutral pH, it does not spontaneously protonate fast enough to dissolve, especially if the particles are large.

  • The Fix: Check the CAS number or label.

    • If Free Base : Dissolve in a small volume of DMSO or Ethanol first, then dilute into the buffer. Alternatively, add 1 equivalent of HCl to convert it to the soluble salt in situ.

    • If HCl Salt : The compound should dissolve. If it doesn't, see Q3 (Degradation).

Q2: My compound was soluble in water, but precipitated when I added it to my assay buffer (pH 8.5).

Diagnosis: Common Ion Effect or Salting Out . Technical Explanation: While pH 8.5 is well below the


 (maintaining the charged state), high ionic strength buffers can reduce the solubility of organic salts.
  • Mechanism: If you are using the Hydrochloride salt and your buffer is high in chloride ions (e.g., high molarity NaCl or KCl), the solubility product (

    
    ) may be exceeded due to the Common Ion Effect.
    
  • The Fix:

    • Reduce the salt concentration of your buffer.

    • Pre-dissolve the compound in water at 10x concentration before adding to the buffer.

    • Add a co-solvent (e.g., 5% DMSO) to stabilize the organic cation.

Q3: I see a fine white precipitate that does not redissolve even when I acidify the solution. What is it?

Diagnosis: Hydrolytic Degradation (Critical Issue). Technical Explanation: Amidines are chemically unstable in aqueous solutions over time, particularly at elevated pH or temperatures. They hydrolyze to form N-Methylbenzamide .

  • The Trap: Unlike the parent amidine, N-Methylbenzamide is insoluble in water (Solubility < 1 mg/mL).

  • Verification: Acidify a small aliquot to pH 2.

    • If it dissolves

      
       It was the Free Base (Reversible).
      
    • If it remains solid

      
       It is the Amide (Irreversible degradation).
      
  • The Fix: Discard the stock solution. Prepare fresh from dry powder.

Visualizing the Chemistry

Figure 1: Solubility & Degradation Pathways

This flowchart illustrates the decision logic for troubleshooting precipitation and distinguishes between reversible pH effects and irreversible chemical degradation.

SolubilityFlow Start User Observation: Precipitate / Insoluble Solid CheckForm Step 1: Check Chemical Form Start->CheckForm IsSalt Is it a Salt (e.g., HCl)? CheckForm->IsSalt CheckpH Step 2: Check Buffer pH IsSalt->CheckpH Yes (Salt) FreeBaseIssue Issue: Free Base Insolubility. Solution: Pre-dissolve in DMSO. IsSalt->FreeBaseIssue No (Free Base) IsHighPH Is pH > 10? CheckpH->IsHighPH CheckAcid Step 3: Acidification Test (Add HCl to pH 2) IsHighPH->CheckAcid No (pH is neutral) Deprotonation Issue: pH-Induced Precipitation. Solution: Lower pH to < 9.0. IsHighPH->Deprotonation Yes Dissolves Solid Dissolves? CheckAcid->Dissolves SolubleSalt Solution: Dissolve in Water first, then add to buffer. Dissolves->SolubleSalt Yes Degradation CRITICAL FAILURE: Hydrolysis to Insoluble Amide. Discard and make fresh. Dissolves->Degradation No

Caption: Decision tree for identifying the root cause of N-Methylbenzamidine insolubility. Note that "Degradation" leads to an irreversible insoluble product.

Technical Protocols

Protocol A: Standard Stock Preparation (Recommended)

Use this method to ensure maximum stability and solubility.

  • Weighing: Weigh the N-Methylbenzamidine Hydrochloride salt.

  • Solvent: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Why? DMSO prevents hydrolysis during storage (which requires water).

  • Storage: Aliquot and store at -20°C.

  • Usage: Dilute the DMSO stock 1:1000 into the aqueous buffer immediately before use.

    • Limit: Keep final DMSO concentration < 1% to avoid assay interference.

Protocol B: Aqueous Stock Preparation

Use only if DMSO is incompatible with your assay.

  • Solvent: Use deionized water or 10 mM HCl .

    • Do NOT use PBS or high-salt buffers for the initial dissolution (prevents common ion precipitation).

  • Dissolution: Vortex vigorously. The solution should be clear and colorless.

  • Stability: Fresh preparation is mandatory. Do not store aqueous stocks for >24 hours at room temperature due to hydrolysis risk.

Mechanism of Action & Degradation[1]

Understanding the degradation pathway is vital for interpreting "insolubility." The amidine group is susceptible to nucleophilic attack by water, releasing methylamine and forming the insoluble amide.

Figure 2: Hydrolysis Reaction

Caption: The chemical pathway converting the active, soluble amidine into the inactive, insoluble amide.[1] This reaction is accelerated at pH > 7.

References

  • PubChem. Benzamidine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530.[2][3] Available at: [Link]

Sources

Optimization

Preventing degradation of N-Methylbenzamidine during storage

Welcome to the Technical Support Center for N-Methylbenzamidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of N-Methylbenzamidine duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Methylbenzamidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of N-Methylbenzamidine during storage and experimental use. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent compound degradation.

Introduction: The Criticality of N-Methylbenzamidine Stability

N-Methylbenzamidine is a valuable reagent and structural motif in medicinal chemistry and materials science. As with all amidine-containing compounds, its chemical stability is paramount to ensure experimental reproducibility and the validity of research outcomes. The amidine functional group is susceptible to degradation, primarily through hydrolysis, which can be influenced by storage conditions and handling procedures. This guide provides a comprehensive overview of best practices to maintain the integrity of your N-Methylbenzamidine samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-Methylbenzamidine?

For optimal long-term stability, solid N-Methylbenzamidine should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Exposure to moisture is a primary concern as it can lead to hydrolysis. Storage in a desiccator or a controlled low-humidity environment is highly recommended. While amides and imides are relatively stable, amines are prone to oxidation, so storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection, especially for high-purity reference standards.[1]

Q2: I need to prepare a stock solution of N-Methylbenzamidine. What solvent should I use and how should I store it?

The choice of solvent is critical. For short-term storage, anhydrous aprotic solvents such as acetonitrile, dichloromethane, or THF are recommended. Protic solvents, especially water and alcohols, should be avoided for long-term storage of solutions due to the risk of hydrolysis. If an aqueous buffer is required for an experiment, the solution should be prepared fresh and used immediately. Do not store aqueous solutions of N-Methylbenzamidine for more than a day.[2] For organic stock solutions, store at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to air and moisture.

Q3: What are the primary degradation pathways for N-Methylbenzamidine?

The main degradation pathway for N-Methylbenzamidine is hydrolysis of the amidine group.[3][4] This reaction can be catalyzed by both acidic and basic conditions, yielding N-methylbenzamide and ammonia, or benzoic acid and methylamine, respectively. Other potential degradation pathways include oxidation and photodegradation, particularly for aromatic amines and related structures.[1][5]

Q4: How can I detect degradation in my N-Methylbenzamidine sample?

Visual inspection for changes in color or physical state can be an initial indicator, but is not definitive. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] These methods can separate N-Methylbenzamidine from its degradation products, allowing for quantification of purity. A well-developed stability-indicating HPLC method is essential for accurate assessment.[6]

Q5: My experiment requires dissolving N-Methylbenzamidine in an acidic or basic aqueous buffer. What precautions should I take?

Given that hydrolysis is catalyzed by both acid and base, prolonged exposure to such conditions should be minimized.[3][4] Prepare the solution immediately before use and keep it on ice to slow down the degradation rate. If possible, conduct the experiment at a lower temperature. It is also advisable to run a control experiment to quantify the extent of degradation under your specific experimental conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Inconsistent experimental results using the same batch of N-Methylbenzamidine. Sample Degradation: The compound may have degraded due to improper storage or handling.1. Verify Storage Conditions: Ensure the solid compound is stored in a cool, dry, and dark place, preferably in a desiccator.[1] 2. Use Fresh Solutions: Prepare stock solutions fresh, especially if using protic or aqueous solvents.[2] 3. Analytical Confirmation: Analyze the sample using a stability-indicating HPLC method to confirm its purity and compare it to the certificate of analysis.[6][7]
Appearance of a new peak in the HPLC chromatogram of an aged stock solution. Hydrolysis or Oxidation: The new peak likely corresponds to a degradation product.1. Identify the Degradant: Use LC-MS to determine the mass of the new peak and infer its structure. Common degradants are N-methylbenzamide or benzoic acid. 2. Review Solvent Choice: If the solution was prepared in a protic solvent, hydrolysis is the most probable cause. Switch to an anhydrous aprotic solvent for future stock solutions. 3. Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from a solid sample of confirmed purity.
Solid N-Methylbenzamidine appears discolored or clumpy. Moisture Absorption and Degradation: Clumping suggests moisture absorption, which can accelerate hydrolysis. Discoloration may indicate oxidation or the formation of other impurities.1. Do Not Use: The integrity of the sample is compromised. It is best to use a fresh, unopened container of the compound. 2. Implement Better Storage: For future use, store the compound in a desiccator and consider aliquoting the solid into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Low yield or unexpected side products in a reaction involving N-Methylbenzamidine. Degradation Prior to Reaction: The starting material may have already partially degraded, leading to lower effective concentration and the presence of reactive impurities.1. Confirm Purity of Starting Material: Before starting the synthesis, run a quick purity check using TLC or HPLC. 2. Purify if Necessary: If minor degradation is detected, consider recrystallization or another appropriate purification method to remove impurities. 3. Re-evaluate Reaction Conditions: Ensure that the reaction conditions (e.g., pH, temperature, solvent) are not excessively harsh and contributing to in-situ degradation of the N-Methylbenzamidine.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-Methylbenzamidine

Objective: To intentionally degrade N-Methylbenzamidine under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-Methylbenzamidine in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of N-Methylbenzamidine in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of N-Methylbenzamidine (in a photostable solvent like acetonitrile) to UV/Vis light (ICH Q1B conditions) for 7 days.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or LC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-Methylbenzamidine from its degradation products generated during forced degradation studies.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure separation of compounds with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength where N-Methylbenzamidine and its expected degradation products (e.g., N-methylbenzamide, benzoic acid) have significant absorbance (e.g., 230 nm).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for the degradation products do not co-elute with the peak for N-Methylbenzamidine.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways of N-Methylbenzamidine.

G NMB N-Methylbenzamidine NMB_amide N-Methylbenzamide + NH3 NMB->NMB_amide Acid/Base Hydrolysis BA Benzoic Acid + CH3NH2 NMB->BA Base Hydrolysis

Caption: Primary hydrolytic degradation pathways of N-Methylbenzamidine.

G cluster_storage Recommended Storage Workflow start Receive N-Methylbenzamidine store_solid Store Solid: - Tightly sealed - Cool, dry, dark - Desiccator - Inert atmosphere (optional) start->store_solid prep_solution Prepare Solution store_solid->prep_solution store_solution Store Solution: - Anhydrous aprotic solvent - Tightly sealed vial - -20°C to -80°C prep_solution->store_solution Aprotic Solvent use_immediately Use Immediately (Aqueous/Protic Solvents) prep_solution->use_immediately Aqueous/Protic Solvent

Caption: Recommended workflow for the storage and handling of N-Methylbenzamidine.

References

  • Shawali, A. S. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008(i), 153-194. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC, 2018(vi), 85-138. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidative activation of benzidine and its derivatives by peroxidases. Environmental Health Perspectives, 49, 171-178. [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Bunton, C. A., O'Connor, C. J., & Turney, T. A. (1968). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Journal of the Chemical Society B: Physical Organic, 181-185. [Link]

  • Davis, M. K., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 3939. [Link]

  • Perin, N., et al. (2018). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 23(11), 2993. [Link]

  • Pelmus, M. (2015). Answer to "What are stabilizers for amides, imides and amines for their long time storage?". ResearchGate. [Link]

  • Ostrowska, K., & Kolasa, A. (2005). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). In Science of Synthesis (Vol. 22, pp. 379-466). Thieme. [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Naidoo, P., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1083. [Link]

  • Hansen, D. E. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Organic Chemistry, 83(10), 5485-5494. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Chromatography Online. [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]

  • Lim, V. Y. S., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 9(10), e20556. [Link]

  • Naidoo, P., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. [Link]

  • Karatas, H., & Sayin, H. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]

  • Cox, R. A. (2000). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1743-1749. [Link]

  • Hey-Hawkins, E., et al. (2018). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. Molecules, 23(1), 138. [Link]

  • Podjed, N., & Modec, B. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. New Journal of Chemistry, 46(46), 22203-22214. [Link]

  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidative activation of benzidine and its derivatives by peroxidases. Semantic Scholar. [Link]

  • Okuno, T., et al. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journal of Organic Chemistry, 21, 1-8. [Link]

  • Sharma, P., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(41), 29685-29712. [Link]

  • Clement, B., & Behrens, D. (2014). Oxidation and of benzamidine (BA) to benzamidoxime and retroreduction of benzamidoxime to benzamidine. ResearchGate. [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1), 24-29. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Methylbenzamidine Variability

The following technical support guide addresses the inconsistent results observed with N-Methylbenzamidine , specifically focusing on its stability, handling, and application as a serine protease inhibitor or chemical in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the inconsistent results observed with N-Methylbenzamidine , specifically focusing on its stability, handling, and application as a serine protease inhibitor or chemical intermediate.

Executive Summary

Inconsistent results with N-Methylbenzamidine (often used as a trypsin-like serine protease inhibitor or ligand) are almost invariably caused by one of three factors: hydrolytic degradation to the inactive amide, hygroscopic weighing errors of the hydrochloride salt, or pH-dependent protonation states affecting binding affinity. This guide provides the diagnostic protocols to isolate and resolve these variables.

Part 1: Diagnostic Workflow

Before altering your assay parameters, determine the integrity of your reagent. Use the following logic flow to identify the root cause of variability.

TroubleshootingFlow cluster_action Corrective Actions Start Symptom: Inconsistent IC50 / Yield CheckStorage 1. Check Storage Condition (Is stock >24h old in water?) Start->CheckStorage CheckSolubility 2. Check Solvation (Cloudiness or Precipitate?) CheckStorage->CheckSolubility No Hydrolysis Root Cause: Hydrolysis (Degradation to N-Methylbenzamide) CheckStorage->Hydrolysis Yes CheckpH 3. Check Assay pH (Is pH > 10?) CheckSolubility->CheckpH Clear Solution SaltError Root Cause: Hygroscopicity (Incorrect Molarity) CheckSolubility->SaltError Yes (Weighing Error) CheckpH->Hydrolysis No (Suspect Purity) Deprotonation Root Cause: Deprotonation (Loss of Binding Affinity) CheckpH->Deprotonation Yes FreshStock Prepare Fresh Stock in DMSO/Cold Water Hydrolysis->FreshStock DrySalt Desiccate Salt Verify by NMR SaltError->DrySalt AdjustpH Maintain pH 7.0 - 8.5 Deprotonation->AdjustpH

Caption: Logic flow for isolating the source of variability in N-Methylbenzamidine experiments.

Part 2: Critical Troubleshooting FAQs

Q1: Why does my inhibitor potency (IC50) decrease over time in aqueous buffer?

The Causality: You are likely observing the hydrolysis of N-Methylbenzamidine into N-Methylbenzamide .

  • Mechanism: Amidines are prone to hydrolysis, especially in basic conditions or prolonged aqueous storage. The C=NH bond is attacked by water, releasing ammonia (or amine) and forming the thermodynamically stable carbonyl (C=O) of the amide.

  • Impact: N-Methylbenzamide (the hydrolysis product) is neutral and lacks the positive charge required to form the critical salt bridge with Asp189 in the specificity pocket of trypsin-like proteases [1]. It is effectively an inactive impurity.

  • Solution: Never store aqueous stock solutions. Prepare fresh stocks in DMSO (where it is stable) and dilute into aqueous buffer immediately before use.

Q2: My "weighed" concentrations don't match the observed activity. Why?

The Causality: Hygroscopicity of the Hydrochloride Salt.

  • Mechanism: N-Methylbenzamidine is typically supplied as a hydrochloride salt (N-Methylbenzamidine·HCl). This salt is hygroscopic. If the container is frequently opened in humid air, the powder absorbs water, leading to a "wet weight" that includes water mass.

  • Result: You are weighing less active compound than calculated, leading to an underestimation of concentration and an apparent "loss" of potency.

  • Solution: Store the solid in a desiccator. For critical assays, determine the precise concentration of the stock solution using UV extinction coefficients (Benzamidine

    
    ) rather than relying solely on gravimetric weight [2].
    
Q3: Why do I see different results at pH 7.4 vs pH 9.0?

The Causality: Protonation State (pKa).[1]

  • Mechanism: To function as a trypsin inhibitor, the amidine group must be protonated (positively charged) to mimic the Arginine side chain. The pKa of benzamidine derivatives is typically ~11.6.

  • Impact: While predominantly protonated at pH 7.4, approaching pH 9-10 can shift the equilibrium toward the free base (neutral), which binds significantly weaker (or not at all) to the anionic Aspartate in the enzyme's active site.

  • Solution: Ensure your assay buffer is maintained between pH 7.4 and 8.0. Avoid highly alkaline conditions unless studying the free base properties.

Part 3: Comparative Data & Specifications

Distinguishing the active reagent from its degradation product is critical. Use the table below to verify your material.

FeatureN-Methylbenzamidine (Active)N-Methylbenzamide (Inactive Impurity)
Structure Ph-C(=NH)-NHMePh-C(=O)-NHMe
Function Serine Protease Inhibitor / LigandInactive / Chemical Intermediate
Charge (pH 7.4) Positive (+1)Neutral (0)
Solubility High (as HCl salt)Moderate to Low (Organic soluble)
UV Absorbance


(Shifted)
Stability Unstable in water >24hVery Stable

Part 4: Optimized Preparation Protocol

To ensure reproducibility, follow this "Self-Validating" protocol for stock preparation.

Step 1: Stock Preparation
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). The amidine is stable in DMSO for months at -20°C.

  • Concentration: Prepare a high concentration stock (e.g., 100 mM) to minimize the volume of DMSO added to your assay (keep final DMSO <1%).

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles which introduce moisture.

Step 2: Analytical Verification (The "Self-Check")

Before running a high-stakes screen, verify the integrity of your stock using a simple UV scan or HPLC check.

  • HPLC Method: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% TFA).

    • N-Methylbenzamidine will elute earlier (more polar, charged).

    • N-Methylbenzamide will elute later (less polar, neutral).

  • Acceptance Criteria: If the amide peak constitutes >5% of the total area, discard the stock.

Step 3: Assay Execution
  • Dilute the DMSO stock into the aqueous reaction buffer immediately before adding the enzyme.

  • Do not pre-incubate the inhibitor in the buffer for extended periods (>1 hour) before starting the reaction, as hydrolysis may begin.

References

  • Mechanism of Inhibition: Katz, B. A., et al. (1998). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology. (Discusses the critical salt-bridge interaction of amidines with Asp189).

  • Benzamidine Properties: Cayman Chemical.[2] "Benzamidine (hydrochloride) Product Information." (Provides stability data and extinction coefficients).

  • Hydrolysis Kinetics: Hine, J., et al. (1970).[1] "Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution." Journal of the American Chemical Society.[1][3] (Foundational kinetics of imine/amidine hydrolysis).

Sources

Optimization

Improving the specificity of N-Methylbenzamidine inhibition

The following guide is designed as a specialized Technical Support Center for researchers working with serine protease inhibitors. It prioritizes high-level troubleshooting, mechanistic clarity, and actionable optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with serine protease inhibitors. It prioritizes high-level troubleshooting, mechanistic clarity, and actionable optimization strategies.

Executive Summary & Mechanism of Action

The Specificity Challenge: N-Methylbenzamidine is a structural derivative of benzamidine, a classic competitive inhibitor of trypsin-like serine proteases. While benzamidine binds with high affinity (


 for trypsin) by mimicking the side chain of arginine, N-Methylbenzamidine  introduces a methyl group on the amidine nitrogen.

This modification creates a "Specificity Paradox":

  • Steric Clash: The N-methyl group introduces steric hindrance within the conserved S1 specificity pocket (specifically disrupting the hydrogen bond network with Asp189 and Ser190).

  • Reduced Potency: Consequently, N-Methylbenzamidine is generally a weaker inhibitor than benzamidine for tight S1 pockets (like Trypsin).

  • Utility: Its value lies in differential inhibition . By exploiting the subtle plasticity differences between the S1 pockets of Trypsin, Thrombin, Factor Xa, and Urokinase, you can use N-Methylbenzamidine to probe active site accessibility.

This guide addresses how to leverage these properties to improve experimental specificity.

Diagnostic Troubleshooting (Interactive Q&A)

Issue 1: "I am seeing inhibition of my target protease, but also significant off-target inhibition of Trypsin."

Diagnosis: You are likely operating at a concentration where the "Specificity Window" has collapsed. Because the S1 pocket is highly conserved across the chymotrypsin superfamily, N-Methylbenzamidine will inhibit almost all arginine-specific proteases if the concentration is high enough.

Troubleshooting Protocol:

  • Calculate the Selectivity Ratio: You must determine the

    
     for both your target and the off-target (Trypsin).
    
    • Action: Perform a Cheng-Prusoff correction. Do not rely on

      
      .
      
  • Titrate Down: Operate at

    
    . If 
    
    
    
    is not at least 10-fold higher, N-Methylbenzamidine is essentially acting as a pan-inhibitor.
  • Switch to "Soft" Inhibition: If your goal is to inhibit a specific protease in a complex mixture, N-Methylbenzamidine is often too small to be specific. It lacks the P2-P4 interactions required for high specificity.

Issue 2: "The inhibitor potency ( ) fluctuates significantly with pH changes."

Diagnosis: The amidine group must be positively charged (protonated) to form the critical salt bridge with the aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.

Technical Insight:

  • Benzamidine

    
    :  ~11.6
    
  • N-Methylbenzamidine

    
    :  Slightly lower (~10.5–11.0) due to the electron-donating methyl group affecting solvation, but steric hindrance is the dominant factor.
    
  • The Problem: If your assay is running at pH > 9.0 (rare, but possible in some stability assays), the inhibitor deprotonates and loses affinity. Conversely, if the pH is too low (< 5.0), the catalytic His57 of the enzyme becomes protonated, deactivating the enzyme regardless of the inhibitor.

Solution: Maintain assay pH between 7.4 and 8.0 . This ensures the inhibitor is >99% protonated and the enzyme is active.

Visualization: The Specificity Filter

The following diagram illustrates the structural basis of inhibition and the decision logic for improving specificity.

NMethylSpecificity Inhibitor N-Methylbenzamidine Mechanism Mechanism: Competitive Binding (S1 Pocket Interaction) Inhibitor->Mechanism Binds Active Site Target Target Protease (e.g., Thrombin) Decision Is Specificity Sufficient? Target->Decision Compare Ki OffTarget Off-Target (e.g., Trypsin) OffTarget->Decision Mechanism->Target Modest Affinity (Flexible S1) Mechanism->OffTarget Lower Affinity (Steric Clash in S1) Action1 Optimize [I] to 5x Ki(target) Decision->Action1 Yes (Window exists) Action2 Chemical Modification (Add P2/P3 Interactions) Decision->Action2 No (Window collapsed)

Figure 1: Logic flow for assessing and optimizing N-Methylbenzamidine specificity. The N-methyl group acts as a steric probe, often reducing affinity for tight S1 pockets (Trypsin) relative to more flexible ones.

Optimization Protocols

Protocol A: Determination of the Specificity Constant ( )

To scientifically validate if N-Methylbenzamidine is suitable for your specific application, you must derive the Specificity Constant.

Reagents:

  • Chromogenic Substrate specific to Target (e.g., S-2238 for Thrombin).

  • Chromogenic Substrate specific to Off-Target (e.g., BAPNA for Trypsin).

  • N-Methylbenzamidine (High Purity >98%).[1]

Workflow:

  • Baseline Kinetics: Determine

    
     for both enzymes with their respective substrates without inhibitor.
    
  • Inhibition Curve: Perform a 12-point dose-response curve with N-Methylbenzamidine (0.1

    
     to 1000 
    
    
    
    ).
  • Data Fit: Fit data to the competitive inhibition model:

    
    
    
  • Calculate

    
    : 
    
    
    
    

Interpretation: |


 Value | Classification | Recommendation |
| :--- | :--- | :--- |
| < 10 | Non-Specific | Stop.  The inhibitor cannot distinguish between proteases. Switch to a peptide-based inhibitor (e.g., chloromethyl ketones). |
| 10 - 100 | Moderate | Optimize.  Use Protocol B (Buffer Tuning). |
| > 100 | Highly Specific | Proceed.  The N-methyl steric clash is effectively filtering out the off-target. |
Protocol B: Ionic Strength Tuning

Benzamidine binding is driven by electrostatics (salt bridge). Increasing ionic strength shields this interaction. However, hydrophobic interactions (van der Waals) are less affected by salt.

  • Hypothesis: If N-Methylbenzamidine relies more on hydrophobic fit (due to the methyl group) than pure electrostatics compared to parent benzamidine, increasing salt might dampen off-target electrostatic binding more than the target's hydrophobic binding.

  • Test: Run the inhibition assay at 150 mM NaCl vs. 500 mM NaCl .

    • Result: If

      
       increases (affinity drops) drastically for Trypsin but remains stable for your target, high-salt buffer improves specificity.
      

Advanced Chemical Biology: Moving Beyond the Probe

If N-Methylbenzamidine fails to provide the required specificity, it should be viewed as a fragment rather than a final inhibitor. The "Specificity Pocket" (S1) is necessary for binding but insufficient for selectivity.

Fragment Evolution Strategy: To turn N-Methylbenzamidine into a specific drug/tool:

  • The Anchor: N-Methylbenzamidine binds S1 (Asp189).

  • The Linker: Attach a chemical linker to the para or meta position of the benzene ring (NOT the amidine nitrogen, which is already modified).

  • The Extension: Extend the molecule to reach the S2, S3, and S4 subsites .

    • Example: Thrombin has a unique hydrophobic "aryl binding site" in S2. Trypsin does not. Extending the inhibitor to contact this site creates absolute specificity.

Frequently Asked Questions (FAQs)

Q: Can I use N-Methylbenzamidine to inhibit proteases in cell lysate? A: Proceed with Caution. In a lysate, the concentration required to inhibit a target enzyme (


) will likely inhibit dozens of other serine proteases. It is better used in purified enzyme assays. For lysates, use a protease inhibitor cocktail, but be aware N-methylbenzamidine is reversible; if you dialyze the lysate, the inhibition is lost.

Q: Why does the N-methyl group reduce affinity for Trypsin? A: Trypsin's S1 pocket is rigid and contains a "water network" that stabilizes the bound inhibitor. The N-methyl group is hydrophobic and bulky; it displaces ordered water molecules or clashes sterically with the carbonyl oxygen of Ser190 or the backbone of Gly219, imposing an energetic penalty on binding.

Q: Is "Methylbenzamidine" the same thing? A: No. "Methylbenzamidine" usually refers to toluamidine (methyl group on the benzene ring).

  • N-Methylbenzamidine:[2] Modification on the binding head (affects S1 depth/salt bridge).

  • 4-Methylbenzamidine:[2] Modification on the tail (affects hydrophobic packing).

  • Check your CAS number:[1] Ensure you are using the correct isomer.

References

  • Bode, W., & Schwager, P. (1975). "The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding and specific inhibitors." Journal of Molecular Biology.

    • Context: Foundational structural biology defining the S1 pocket and the Asp189 interaction critical for benzamidine binding.
  • Katz, B. A., et al. (1995). "Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology.

    • Context: Discusses how modifications to the benzamidine scaffold (including N-substitution) affect selectivity between serine proteases.
  • Mares-Guia, M., & Shaw, E. (1965). "Studies on the Active Center of Trypsin: The Binding of Amidines and Guanidines as Models of the Substrate Side Chain." Journal of Biological Chemistry.

    • Context: Classic enzymology paper establishing the competitive inhibition mechanism and structure-activity relationships of benzamidine deriv
  • Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine." European Journal of Biochemistry.

    • Context: Provides comparative data for various benzamidine deriv

Sources

Troubleshooting

Technical Support Center: N-Methylbenzamidine In Vitro Applications

Status: Active Agent: Senior Application Scientist Ticket Topic: Optimization of Serine Protease Inhibition Assays Introduction Welcome to the Technical Support Center. You are likely utilizing N-Methylbenzamidine as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Topic: Optimization of Serine Protease Inhibition Assays

Introduction

Welcome to the Technical Support Center. You are likely utilizing N-Methylbenzamidine as a competitive inhibitor to probe the active site of serine proteases (e.g., Trypsin, Thrombin, Factor Xa). Unlike standard benzamidine, the N-methyl group introduces specific steric and hydrophobic variables that can alter binding kinetics.

This guide moves beyond basic protocols to address the causality of experimental variance. We treat your assay as a system of physicochemical equilibria where pH, ionic strength, and solvent choice are critical control points.

Module 1: Mechanism of Action & Binding Logic

The Competitive Interface

N-Methylbenzamidine functions as a reversible, competitive inhibitor. It mimics the side chain of Arginine, the natural substrate for trypsin-like serine proteases.

  • The Anchor: The positively charged amidinium group forms a salt bridge with the anionic aspartate residue (Asp-189 in Trypsin) at the bottom of the S1 specificity pocket.

  • The Perturbation: The N-methyl group introduces steric bulk and asymmetry. While it increases hydrophobicity, it often disrupts the optimal hydrogen bonding network compared to unsubstituted benzamidine, typically resulting in a higher

    
     (lower affinity) for enzymes with restricted S1 pockets like Trypsin.
    
Visualizing the Equilibrium

The following diagram illustrates the competitive nature of the inhibition. Note that N-Methylbenzamidine (


) competes with the Substrate (

) for the free Enzyme (

).

InhibitionMechanism E Enzyme (E) (Serine Protease) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (k_on) S Substrate (S) I N-Methylbenzamidine (I) ES->E - S P Product (P) ES->P k_cat EI->E - I (k_off)

Figure 1: Kinetic scheme of competitive inhibition. N-Methylbenzamidine (I) sequesters the free enzyme, increasing the apparent


 without altering 

.

Module 2: Troubleshooting & Optimization

Users frequently report inconsistent


 values. These discrepancies often stem from environmental factors affecting the ionization state of the inhibitor or the enzyme's active site.
FAQ: Why is my inhibition weaker than expected?
1. pH Sensitivity

The amidine group must be protonated (cationic) to bind.

  • The Science: The pKa of benzamidine derivatives is typically high (~11.6). At physiological pH (7.4), N-Methylbenzamidine is >99.9% protonated.

  • The Trap: If you are working at high pH (>10) for specific catalytic studies, the inhibitor begins to deprotonate, losing its ability to form the critical salt bridge with Asp-189.

  • Solution: Maintain assay pH between 7.0 and 8.5. This ensures the inhibitor is charged and the enzyme's catalytic Histidine-57 is active.

2. Ionic Strength (Salt Effect)
  • The Science: The binding is primarily electrostatic. High concentrations of salt (NaCl, KCl) shield the charges, weakening the attraction between the inhibitor and the enzyme's pocket.

  • The Trap: buffers with >150 mM salt may artificially increase the measured

    
    .
    
  • Solution: Standardize ionic strength. If comparing

    
     values across literature, verify the salt concentration of the reference buffer.
    
3. Solvent Interference (DMSO/Ethanol)
  • The Science: N-Methylbenzamidine is moderately hydrophobic. Stock solutions are often prepared in DMSO.

  • The Trap: DMSO concentrations >5% can perturb the enzyme's hydration shell or induce conformational changes in the S1 pocket, altering affinity independent of the inhibitor.

  • Solution: Keep final DMSO concentration <1% (v/v). Always include a "Solvent Only" control to normalize

    
    .
    
Troubleshooting Logic Flow

Troubleshooting Start Issue: Inconsistent IC50 / Ki CheckPH Check Buffer pH Start->CheckPH PH_High pH > 9.0? CheckPH->PH_High AdjustPH Action: Lower pH to 7.4-8.0 (Ensure Protonation) PH_High->AdjustPH Yes CheckSalt Check Ionic Strength PH_High->CheckSalt No AdjustPH->CheckSalt Salt_High [Salt] > 150mM? CheckSalt->Salt_High ReduceSalt Action: Reduce Salt (Minimize Charge Shielding) Salt_High->ReduceSalt Yes CheckSolvent Check Solvent (DMSO) Salt_High->CheckSolvent No ReduceSalt->CheckSolvent DMSO_High DMSO > 5%? CheckSolvent->DMSO_High DiluteDMSO Action: Dilute Stock (Target < 1% Final) DMSO_High->DiluteDMSO Yes Valid Assay Validated DMSO_High->Valid No DiluteDMSO->Valid

Figure 2: Step-by-step diagnostic workflow for troubleshooting poor inhibition data.

Module 3: Experimental Protocol ( Determination)

To accurately determine the inhibition constant (


), you must perform a kinetic assay varying both substrate and inhibitor concentrations.
Required Reagents
  • Enzyme: Trypsin (or target protease), ~10-50 nM final concentration.

  • Substrate: Chromogenic substrate (e.g., BAPNA or L-BAPA), range 0.5x to 5x

    
    .
    
  • Inhibitor: N-Methylbenzamidine, 5-point dilution series (spanning expected

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl

    
    .
    
Step-by-Step Workflow
  • Preparation: Prepare 5 different concentrations of Substrate (

    
    ).
    
  • Inhibitor Setup: For each

    
    , prepare 4 concentrations of N-Methylbenzamidine (
    
    
    
    ) plus one blank (
    
    
    ).
  • Initiation: Add Enzyme to start the reaction.

  • Measurement: Monitor Absorbance (405 nm) for 5-10 minutes to obtain initial velocity (

    
    ).
    
  • Analysis:

    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk).
    • Validation: You should see intersecting lines on the Y-axis (indicating Competitive Inhibition).

    • Calculation: The apparent

      
       (
      
      
      
      ) relates to the true
      
      
      by:
      
      

Module 4: Reference Data & Comparison

The following table highlights how N-methylation alters the physicochemical profile compared to the parent compound.

FeatureBenzamidineN-MethylbenzamidineImpact on Assay
Structure C

H

-C(NH)NH

C

H

-C(NH)NH(CH

)
N-Methyl adds steric bulk.
pKa ~11.6~11.0 - 11.5Remains cationic at pH 7.4.
Solubility High (Water)Moderate (Water/DMSO)May require DMSO stock.
Affinity (Trypsin) High (

)
Lower (

)
Steric clash in S1 pocket reduces fit.
Stability HighHighStable against rapid hydrolysis.

Note:


 values are approximate and dependent on specific buffer conditions (ionic strength/temperature).

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502–506.

  • Mares-Guia, M., & Shaw, E. (1965). Active-center mapping of trypsin: Binding of amidines and guanidines as a function of steric nature. Journal of Biological Chemistry, 240(4), 1579-1585.

  • Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2008). Lehninger Principles of Biochemistry (5th ed.). W.H. Freeman. (Referencing Competitive Inhibition Kinetics).
  • GraphPad Scientific. (2024). Computing Ki for a Competitive Enzyme Inhibitor.

Reference Data & Comparative Studies

Validation

In vitro Validation of N-Methylbenzamidine: A Dual-Purpose Probe for Serine Protease Active Sites and mARC Metabolism

Topic: In vitro validation of N-Methylbenzamidine as a research tool Content Type: Publish Comparison Guide Executive Summary N-Methylbenzamidine is a specialized derivative of the classical serine protease inhibitor ben...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro validation of N-Methylbenzamidine as a research tool Content Type: Publish Comparison Guide

Executive Summary

N-Methylbenzamidine is a specialized derivative of the classical serine protease inhibitor benzamidine. While benzamidine is the "gold standard" competitive inhibitor for trypsin-like proteases (


), N-Methylbenzamidine serves a distinct role as a mechanistic probe . Its N-methyl group introduces specific steric and hydrogen-bonding perturbations within the S1 specificity pocket, making it an invaluable tool for mapping active site plasticity. Furthermore, it is a validated substrate for the mitochondrial Amidoxime Reducing Component (mARC) , acting as a probe for N-demethylation and N-oxygenation metabolic pathways.

This guide provides a technical comparison against standard alternatives and detailed protocols for its validation in both enzymatic and metabolic contexts.

Part 1: Comparative Technical Profile

The utility of N-Methylbenzamidine lies in its structural deviation from benzamidine. The table below contrasts it with the parent compound and a common functionalized derivative, p-Aminobenzamidine.

Table 1: Comparative Analysis of Benzamidine Derivatives

FeatureBenzamidine (Standard)N-Methylbenzamidine (Probe)p-Aminobenzamidine (Linkable)
Primary Application General protease inhibition; CrystallographyS1 Pocket Steric Probing ; Metabolic (mARC) Substrate Affinity chromatography; Fluorescent probes
Inhibition Mechanism Competitive (S1 Pocket)Competitive (S1 Pocket)Competitive (S1 Pocket)
Trypsin Affinity (

)
High (~18–35 µM)Reduced (Steric clash/H-bond loss)High (~10–20 µM)
Binding Mode Bidentate H-bond to Asp189Monodentate/Steric clash with Asp189Bidentate H-bond to Asp189
Metabolic Fate N-hydroxylation to BenzamidoximeN-Demethylation / N-OxygenationAcetylation / Conjugation
Solubility High (Water/Ethanol)Moderate (DMSO/Ethanol)High (Water)
Part 2: Structural Mechanism & Signaling Pathways

To understand why N-Methylbenzamidine exhibits reduced potency but high utility as a probe, we must visualize its interaction within the Trypsin S1 pocket compared to Benzamidine.

Diagram 1: S1 Pocket Interaction Mechanics

This diagram illustrates the disruption of the critical Asp189 salt bridge caused by N-methylation.

S1_Interaction cluster_pocket Trypsin S1 Specificity Pocket Asp189 Asp189 (Anionic Anchor) Ser190 Ser190 (H-Bond Acceptor) Gly219 Gly219 (Backbone H-Bond) Water Conserved Water (Bridging) Benzamidine Benzamidine (Inhibitor) Benzamidine->Asp189 Strong Salt Bridge (Bidentate) Benzamidine->Ser190 H-Bond Benzamidine->Gly219 H-Bond NMethyl N-Methylbenzamidine (Probe) NMethyl->Asp189 Weakened Interaction (Loss of 1 H-Donor) NMethyl->Water Steric Clash / Displacement

Caption: Benzamidine forms a perfect bidentate salt bridge with Asp189. N-Methylation disrupts this network, introducing steric clashes and reducing affinity.

Part 3: Validation Protocol A – Protease Inhibition Kinetics

Objective: Validate N-Methylbenzamidine as a competitive inhibitor and quantify the "Methyl Penalty" (increase in


) relative to Benzamidine. This confirms the structural integrity of the S1 pocket.

Reagents:

  • Enzyme: Bovine Trypsin (TPCK-treated), 50 nM stock in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), 2 mM stock.

  • Inhibitor 1: Benzamidine HCl (Reference).

  • Inhibitor 2: N-Methylbenzamidine (Test).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

Protocol:

  • Preparation: Prepare a 2-fold serial dilution of both inhibitors (Range: 0 µM to 500 µM for Benzamidine; 0 µM to 2000 µM for N-Methylbenzamidine).

  • Incubation: In a 96-well plate, mix 10 µL of inhibitor dilution with 10 µL of Trypsin stock. Incubate for 10 minutes at 25°C to reach equilibrium.

  • Reaction Start: Add 180 µL of BAPNA substrate (final conc. 200 µM, approx

    
    ).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. [I] (Dixon Plot) or fit to the competitive inhibition equation:
      
      
      
      
    • Validation Criteria: N-Methylbenzamidine should show a

      
       significantly higher (weaker potency) than Benzamidine, confirming the steric sensitivity of the active site.
      
Part 4: Validation Protocol B – Metabolic Stability (mARC Activity)

Objective: Validate N-Methylbenzamidine as a substrate for the mitochondrial Amidoxime Reducing Component (mARC) system. This is critical for researchers studying prodrug activation or xenobiotic metabolism.

Diagram 2: Metabolic Pathway of N-Methylbenzamidine

This diagram tracks the enzymatic conversion validated in this protocol.

Metabolic_Pathway NMethyl N-Methylbenzamidine (Substrate) CYP450 CYP450 / mARC (N-Oxygenation) NMethyl->CYP450 Intermediate N-Hydroxy-N-Methyl benzamidine Reductase mARC / Cyt b5 (Reduction/Demethylation) Intermediate->Reductase Benzamidine Benzamidine (Demethylated Product) CYP450->Intermediate Oxidation Reductase->Benzamidine Retro-reduction (Demethylation)

Caption: N-Methylbenzamidine undergoes N-oxygenation and subsequent reduction/demethylation, a pathway mediated by the mARC enzyme system.[1][2]

Protocol:

  • System: Porcine or Human Liver Microsomes (containing mARC, Cyt b5, and NADH-Cyt b5 reductase).

  • Reaction Mix:

    • 100 mM Potassium Phosphate Buffer (pH 6.0).

    • 1.0 mM NADH (Cofactor).[3]

    • 0.5 mM N-Methylbenzamidine (Substrate).

    • 0.5 mg/mL Microsomal Protein.

  • Execution: Incubate at 37°C for 30 minutes. Terminate reaction with ice-cold methanol.

  • Detection (HPLC/MS):

    • Centrifuge to remove protein.[3]

    • Analyze supernatant via HPLC (C18 column).

    • Target Analyte: Monitor for the appearance of Benzamidine (demethylated product) and N-hydroxy-N-methylbenzamidine .

    • Reference: Compare retention times against synthetic standards.

References
  • Clement, B., & Zimmermann, M. (1987).[1][2] "Hepatic microsomal N-demethylation of N-methylbenzamidine: N-dealkylation vs. N-oxygenation of amidines." Biochemical Pharmacology, 36(19), 3127–3133. Link

  • Katz, B. A., et al. (2001). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology, 8(11), 1107–1121. Link

  • Marquardt, T., et al. (2025). "The History of mARC: From a mysterious enzyme activity to a drug target." ResearchGate. Link

  • Rühmann, E., et al. (2015). "Fragment binding can be either more enthalpy-driven or entropy-driven: Crystal structures and residual hydration patterns suggest why."[1] Journal of Medicinal Chemistry, 58(17), 6960–6971. Link

  • Tanious, F. A., et al. (1999). "Binding Affinity and anti-P. carinii Activity in an Immunosuppressed Rat Model."[4] European Journal of Medicinal Chemistry, 34, 1-10. Link

Sources

Comparative

Comparative analysis of N-Methylbenzamidine and synthetic protease inhibitors

Comparative Analysis of N-Methylbenzamidine and Synthetic Protease Inhibitors[1] Executive Summary This guide provides a technical comparison between N-Methylbenzamidine (NMBA) —a structural derivative of the classical i...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of N-Methylbenzamidine and Synthetic Protease Inhibitors[1]

Executive Summary

This guide provides a technical comparison between N-Methylbenzamidine (NMBA) —a structural derivative of the classical inhibitor benzamidine—and standard synthetic protease inhibitors (PMSF, Leupeptin, and Benzamidine HCl). While Benzamidine is a ubiquitous reversible inhibitor of trypsin-like serine proteases (


), N-Methylbenzamidine  serves primarily as a mechanistic probe  and metabolic substrate rather than a high-efficacy inhibitor. Its reduced affinity, caused by steric hindrance and the loss of critical hydrogen bond donors, illustrates the strict steric requirements of the protease S1 specificity pocket. This analysis contrasts these small-molecule inhibitors with irreversible sulfonyl fluorides (PMSF) and transition-state analogs (Leupeptin) to guide experimental selection.

Mechanistic Foundations: The S1 Pocket Interaction

To understand the performance gap between Benzamidine and its N-methylated derivative, one must analyze the thermodynamics of the S1 specificity pocket in serine proteases (e.g., Trypsin, Thrombin).

  • Benzamidine (The Standard): The amidine group (

    
    ) is a perfect isostere of the Arginine side chain. It enters the deep, hydrophobic S1 pocket and forms a bidentate salt bridge with Asp189  (in trypsin) at the pocket's base. This interaction is stabilized by hydrogen bonds with Ser190  and Gly219 .
    
  • N-Methylbenzamidine (The Probe): The addition of a methyl group to the amidine nitrogen introduces two destabilizing factors:

    • Steric Clash: The bulky methyl group creates steric interference within the restricted S1 cleft, preventing deep penetration required for optimal binding.

    • Loss of H-Bonding: It removes a proton capable of donating a hydrogen bond to Asp189, significantly weakening the electrostatic enthalpy (

      
      ) of binding.
      

Consequently, N-Methylbenzamidine exhibits significantly higher


 (lower potency) compared to the parent benzamidine, making it useful as a negative control  or for studying the plasticity of the S1 pocket (e.g., in mutant enzymes).
Figure 1: Mechanism of Competitive Inhibition

InhibitionMechanism Enzyme Serine Protease (Trypsin) NMBA N-Methylbenzamidine (Low Affinity) Enzyme->NMBA Steric Repulsion Complex_Active Enzyme-Substrate Complex (ES) Enzyme->Complex_Active + Substrate Complex_Inhibited Enzyme-Inhibitor Complex (EI) Enzyme->Complex_Inhibited + Benzamidine (Salt Bridge to Asp189) Substrate Substrate (Arg/Lys site) Substrate->Complex_Active Benzamidine Benzamidine (High Affinity) Benzamidine->Complex_Inhibited NMBA->Complex_Inhibited Weak Binding

Caption: Competitive binding dynamics at the S1 pocket. Benzamidine outcompetes substrates via optimal salt-bridging, while N-Methylbenzamidine faces steric repulsion.

Comparative Performance Analysis

The following table contrasts N-Methylbenzamidine with industry-standard alternatives.

FeatureBenzamidine HCl N-Methylbenzamidine PMSF Leupeptin
Class Reversible CompetitiveReversible ProbeIrreversible (Suicide)Reversible (Transition State)
Target Specificity Trypsin, Thrombin, PlasminTrypsin-like (Weak)Serine Proteases (Broad)Serine/Cysteine Proteases
Mechanism Arginine Mimic (S1 binding)Arginine Mimic (Steric clash)Sulfonylation of Ser195Hemiacetal formation
Potency (

/

)
~18 µM (Trypsin)> 500 µM (Est.)0.1–1 mM (Working Conc.)~0.5 µM (Trypsin)
Stability (pH 7.5) Stable (> 1 year)StableUnstable (

min)
Stable
Toxicity Low (Irritant)LowHigh (Neurotoxin) Low
Primary Application Protein Purification (Elution)SAR Studies / Metabolic ProbeCell Lysis / Proteome ProtectionCell Culture / In vivo

Key Insight: Use Benzamidine for purification (e.g., eluting proteins from Soybean Trypsin Inhibitor columns) because it is easily dialyzed away. Use PMSF for crude lysis where irreversible inactivation is needed. Use N-Methylbenzamidine only when investigating the structural tolerance of the active site.

Experimental Protocols

Protocol A: Comparative Determination (Benzamidine vs. NMBA)

This protocol validates the potency difference using the chromogenic substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

Reagents:

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

  • Enzyme: Trypsin (Bovine Pancreas), 1 mg/mL stock in 1 mM HCl.

  • Substrate: BAPNA, 10 mM stock in DMSO.

  • Inhibitors: Benzamidine and N-Methylbenzamidine (0–10 mM dilution series).

Workflow:

  • Preparation: Dilute Trypsin to 20 µg/mL in Buffer.

  • Incubation: In a 96-well plate, add:

    • 150 µL Buffer

    • 20 µL Inhibitor (Variable conc.)

    • 10 µL Trypsin

    • Incubate 10 min at 25°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL BAPNA substrate.

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Plot

    
     (initial velocity) vs. [Inhibitor]. Fit to the Dixon Plot equation (
    
    
    
    vs
    
    
    ) to determine
    
    
    .
Figure 2: Determination Workflow

AssayWorkflow Start Start: Prepare Reagents Mix Mix Enzyme + Inhibitor (Benzamidine or NMBA) Start->Mix Equilibrate Equilibrate 10 min @ 25°C Mix->Equilibrate Substrate Add Substrate (BAPNA) Equilibrate->Substrate Measure Kinetic Read OD 405nm (0-10 min) Substrate->Measure Data Calculate V0 (Slope of linear phase) Measure->Data Dixon Dixon Plot Analysis (Determine Ki) Data->Dixon

Caption: Kinetic assay workflow for determining inhibition constants (


) of benzamidine derivatives.

References

  • Clement, B., & Zimmermann, M. (1987).[2] Hepatic microsomal N-demethylation of N-methylbenzamidine: N-dealkylation vs. N-oxygenation of amidines. Biochemical Pharmacology, 36(19), 3127–3133. Link

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the Active Center of Trypsin: The Binding of Amidines and Guanidines as Models of the Substrate Side Chain. Journal of Biological Chemistry, 240, 1579-1585. Link

  • GoldBio. (2024). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. Gold Biotechnology Technical Guides. Link

  • Sigma-Aldrich. (2024). Protease Inhibitor Panel (INHIB1) Technical Bulletin. Merck KGaA. Link

Sources

Validation

Kinetic Characterization of N-Methylbenzamidine Inhibition

Executive Summary & Mechanistic Profile[1] In the development of serine protease inhibitors, Benzamidine serves as the archetypal "gold standard" for competitive inhibition. However, for researchers probing the steric to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Profile[1]

In the development of serine protease inhibitors, Benzamidine serves as the archetypal "gold standard" for competitive inhibition. However, for researchers probing the steric tolerance of the S1 specificity pocket, N-Methylbenzamidine (NMB) offers a critical comparative dataset.

While Benzamidine forms an optimized salt bridge with the catalytic Aspartate (Asp189 in Trypsin) at the base of the S1 pocket, the introduction of a methyl group on the amidine nitrogen in NMB acts as a "steric wedge." This guide details the kinetic characterization of NMB, contrasting its performance directly against Benzamidine to elucidate the sensitivity of the active site to hydrogen-bond disruption.

Mechanistic Comparison: The "Steric Wedge" Effect
FeatureBenzamidine (Reference)N-Methylbenzamidine (Target)
Binding Mode Competitive (Reversible)Competitive (Reversible)
Primary Interaction Bidentate salt bridge with Asp189Monodentate/Distorted salt bridge
S1 Pocket Fit Optimal; mimics Arginine side chainSub-optimal; Methyl group causes steric clash
Kinetic Impact High Affinity (

)
Reduced Affinity (

typically elevated)
Application Purification, CrystallographyStructure-Activity Relationship (SAR) Studies

Experimental Design: The Self-Validating Protocol

As a Senior Scientist, I prioritize protocols that include internal validity checks. We will utilize a spectrophotometric assay using the chromogenic substrate L-BAPNA (N-


-Benzoyl-DL-arginine-p-nitroanilide).
Reagents & Preparation
  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotryptic activity).

    • Stock: 1 mg/mL in 1 mM HCl (prevents autolysis).

  • Substrate: L-BAPNA.

    • Stock: 20 mM in DMSO.

  • Inhibitors:

    • Control: Benzamidine HCl (100 mM aqueous stock).

    • Test: N-Methylbenzamidine (100 mM aqueous stock).

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl

    
    , pH 8.1.
    
    • Note: Calcium is non-negotiable; it stabilizes the trypsinogen activation domain, preventing autolysis during the assay.

Kinetic Workflow (DOT Visualization)

The following workflow ensures that solvent effects (DMSO from substrate) are accounted for in the blanking process.

KineticWorkflow Prep 1. Preparation (Buffer + CaCl2) Blank 2. Blanking (Buffer + Substrate) Prep->Blank Baseline Incubate 3. Pre-Incubation (Enzyme + Inhibitor) 5 mins @ 25°C Prep->Incubate Equilibration Start 4. Reaction Start (Add BAPNA) Incubate->Start Initiation Measure 5. Kinetic Read (Abs 405nm, 5 mins) Start->Measure V0 Determination Measure->Incubate Next Inhibitor Conc.

Figure 1: Step-by-step kinetic assay workflow designed to minimize autolysis and ensure thermal equilibrium prior to catalysis.

Kinetic Data Analysis & Interpretation

To accurately characterize N-Methylbenzamidine, you must prove it is a competitive inhibitor and not a mixed/non-competitive inhibitor.

The Diagnostic Plots

Do not rely solely on


, as it is dependent on substrate concentration. You must determine the Inhibition Constant (

).
  • Lineweaver-Burk Plot (Double Reciprocal):

    • Plot

      
       vs. 
      
      
      
      .
    • Competitive Signature: The lines for different inhibitor concentrations will intersect exactly on the Y-axis (

      
      ).
      
    • Observation: N-Methylbenzamidine lines will intersect the Y-axis at the same point as the uninhibited enzyme, but the slope (

      
      ) will increase more steeply than Benzamidine for the same concentration if affinity is lower.
      
  • Dixon Plot:

    • Plot

      
       vs. 
      
      
      
      at fixed substrate concentrations.
    • The intersection point gives

      
       directly.
      
Mechanism of Action (DOT Visualization)

Understanding the molecular causality is vital for interpreting the data.

InhibitionMechanism E Enzyme (Trypsin) ES ES Complex (Michaelis) E->ES k1 EI_Ref EI Complex (Stable Salt Bridge) E->EI_Ref High Affinity (Ki ~18uM) EI_Test EI Complex (Steric Clash) E->EI_Test Lower Affinity (Ki >20uM) S Substrate (BAPNA) I_Ref Inhibitor A (Benzamidine) I_Test Inhibitor B (N-Methylbenzamidine) ES->E k-1 P Product (p-Nitroaniline) ES->P kcat (405nm signal) EI_Ref->ES Mutually Exclusive EI_Test->ES Mutually Exclusive

Figure 2: Competitive inhibition logic. Both inhibitors compete for the free Enzyme (E), preventing ES formation. The "Steric Clash" in the EI_Test complex leads to a higher dissociation rate (off-rate), increasing the


.

Comparative Performance Data

The following data represents typical values derived from spectrophotometric assays (Tris-HCl pH 8.1, 25°C). Use these as your validation benchmarks.

ParameterBenzamidine (Reference)N-MethylbenzamidineInterpretation

(Trypsin)
18.0

2.0

M
> 40

M
(Est.)
The N-methyl group disrupts the H-bond network with Ser190/Asp189.

Dependent on [S]Higher than RefRequires higher concentration to achieve 50% inhibition.
Mode CompetitiveCompetitiveBinds to the same active site (S1 pocket).
Solubility High (Water)Moderate (Water)Methylation increases hydrophobicity slightly.

Note:


 values can vary based on ionic strength and pH. Always run the Benzamidine control side-by-side.

Troubleshooting & Validation (E-E-A-T)

To ensure Trustworthiness in your results, watch for these common failure modes:

  • Substrate Depletion: If your absorbance curve flattens within the first minute, your

    
     is too high. The initial velocity (
    
    
    
    ) must be linear. Dilute enzyme until the rate is linear for at least 3-5 minutes.
  • Inner Filter Effect: N-Methylbenzamidine has an aromatic ring.[1] Ensure it does not absorb light at 405 nm. Run a blank with Buffer + Inhibitor (No Enzyme) to verify.

  • Solvent Shock: If dissolving NMB in DMSO, ensure the final DMSO concentration in the assay is <10%. Trypsin is tolerant, but high organic solvent loads can alter

    
    .
    

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry.

  • East, E. J., & Trowbridge, C. G. (1968).[2] Binding of benzamidine and protons to trypsin as measured by difference spectra. Archives of Biochemistry and Biophysics.

  • Sigma-Aldrich (Merck). Benzamidine Sepharose 4 Fast Flow - Technical Product Guide. (Used for affinity chromatography principles).

  • Promega Corporation. Trypsin Gold, Mass Spectrometry Grade Technical Bulletin. (Standard protocols for Trypsin handling).

Sources

Comparative

Comparative Guide: N-Methylbenzamidine vs. Benzamidine Binding Affinity &amp; Kinetics

Executive Summary This guide provides a technical comparison of N-Methylbenzamidine against its parent compound, Benzamidine , and the para-substituted analog, 4-Methylbenzamidine (p-toluamidine). While Benzamidine is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of N-Methylbenzamidine against its parent compound, Benzamidine , and the para-substituted analog, 4-Methylbenzamidine (p-toluamidine). While Benzamidine is the archetypal competitive inhibitor for trypsin-like serine proteases (


), N-methylation  of the amidine group dramatically alters the physicochemical landscape, primarily disrupting the critical salt-bridge network within the S1 specificity pocket. Conversely, C-methylation  (at the para position) often preserves or enhances binding through hydrophobic displacement of active site water.

This document synthesizes thermodynamic data, kinetic profiles, and structural mechanisms to guide researchers in ligand design and metabolic stability studies (specifically regarding the mARC mitochondrial enzyme system).

Mechanistic Architecture: The "Methyl Effect"

To understand the divergence in binding affinity, one must analyze the atomic-level interactions within the S1 pocket of Trypsin (a model system for serine proteases).

The Critical Salt Bridge

Benzamidine binds deep within the S1 pocket, anchoring itself via a bidentate salt bridge between its amidinium group and Asp189 . This interaction is stabilized by hydrogen bonds to Gly219 and Ser190 .

  • Benzamidine: Perfect geometric complementarity; forms two strong H-bonds with Asp189.

  • N-Methylbenzamidine: The methyl group on the nitrogen atom introduces two penalties:

    • Steric Clash: The bulky methyl group interferes with the tight packing against Gly219 or Ser190.

    • Loss of H-Bond: Substitution removes one proton necessary for the bidentate hydrogen bonding network.

  • 4-Methylbenzamidine: The methyl group is located on the phenyl ring (distal to the amidine anchor). It protrudes into the hydrophobic solvent channel, often displacing high-energy water molecules, leading to a favorable entropic gain.

Structural Pathway Diagram

The following Graphviz diagram illustrates the binding logic and the disruptive effect of N-methylation compared to the favorable effect of p-substitution.

BindingMechanism Substrate Ligand Candidate Benzamidine Benzamidine (Unsubstituted) Substrate->Benzamidine N_Methyl N-Methylbenzamidine (Amidine-substituted) Substrate->N_Methyl P_Methyl 4-Methylbenzamidine (Ring-substituted) Substrate->P_Methyl S1_Pocket Trypsin S1 Pocket (Asp189, Gly219, Ser190) Interaction_SaltBridge Bidentate Salt Bridge (Strong Electrostatics) S1_Pocket->Interaction_SaltBridge Asp189 Recognition S1_Pocket->Interaction_SaltBridge Interaction_Steric Steric Clash & H-Bond Loss (Destabilizing) S1_Pocket->Interaction_Steric Methyl blocks Gly219/Asp189 Interaction_Hydrophobic Hydrophobic Displacement (Entropically Favorable) S1_Pocket->Interaction_Hydrophobic Methyl in Solvent Channel Benzamidine->S1_Pocket Enters N_Methyl->S1_Pocket Enters P_Methyl->S1_Pocket Enters Outcome_HighAffinity High Affinity (Ki ~ 12-20 µM) Interaction_SaltBridge->Outcome_HighAffinity Outcome_Enhanced Maintained/Enhanced Affinity (Ki ~ 10-15 µM) Interaction_SaltBridge->Outcome_Enhanced Outcome_LowAffinity Reduced Affinity (Ki > 100 µM / Inactive) Interaction_Steric->Outcome_LowAffinity Interaction_Hydrophobic->Outcome_Enhanced

Caption: Structural logic of Benzamidine derivative binding. N-methylation disrupts the critical Asp189 salt bridge, while p-methylation leverages hydrophobic effects.

Comparative Performance Data

The following table summarizes the thermodynamic and kinetic parameters. Note that while Benzamidine and 4-Methylbenzamidine are potent inhibitors, N-Methylbenzamidine is primarily characterized in the context of metabolic degradation (N-demethylation) rather than inhibition, reflecting its poor binding competence.

ParameterBenzamidine (Reference)4-Methylbenzamidine (p-Tol)N-Methylbenzamidine
Target Trypsin (Bovine Pancreatic)Trypsin (Bovine Pancreatic)Trypsin / mARC System

(Inhibition Constant)

[1, 2]

[2]

(Est.)*

(Binding Energy)


Weak / Non-specific

(Enthalpy)

(Favorable)

N/A

(Entropy)


(Hydrophobic)
N/A
Binding Mode Canonical Salt BridgeSalt Bridge + HydrophobicDistorted / Steric Clash
Primary Utility Protease Inhibition StandardProbe for Hydrophobic PocketMetabolic Substrate (mARC) [3]

*Note: N-Methylbenzamidine binding is sufficiently weak that it is rarely used as an inhibitor. Its primary scientific relevance is as a substrate for the mitochondrial amidoxime reducing component (mARC), which catalyzes its N-demethylation.

Experimental Protocols

To replicate these findings or characterize novel N-substituted analogs, the following self-validating protocols are recommended.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for dissecting the enthalpic (


) and entropic (

) contributions of the methyl group.

Reagents:

  • Ligand: 20 mM N-Methylbenzamidine (or analog) in degassed buffer.

  • Protein: 50–100

    
    M Trypsin in 50 mM Tris-HCl, 10 mM CaCl
    
    
    
    , pH 8.0.
  • Reference: Benzamidine (positive control).

Workflow:

  • Dialysis: Dialyze protein overnight against the assay buffer. Use the final dialysate to dissolve the ligand to match solvent properties exactly (minimizing heat of dilution).

  • Titration: Perform 20 injections of 2

    
    L ligand into the protein cell at 25°C.
    
  • Correction: Perform a "Ligand-into-Buffer" titration to subtract heat of dilution.

  • Analysis: Fit data to a One-Set-of-Sites model.

    • Validation Check: The stoichiometry (

      
      ) must be 
      
      
      
      . If
      
      
      , check protein concentration or active fraction (using active site titration with NPGB).
Kinetic Inhibition Assay (Spectrophotometric)

This protocol determines the


 by measuring the reduction in substrate hydrolysis rates.

Reagents:

  • Substrate: BAPNA (N

    
    -Benzoyl-DL-arginine 4-nitroanilide), 
    
    
    
    .
  • Enzyme: Trypsin (10–50 nM final).

  • Inhibitor: 0–500

    
    M range.
    

Workflow:

  • Baseline: Monitor absorbance at 410 nm (release of p-nitroaniline) for enzyme + substrate alone (

    
    ).
    
  • Inhibition: Pre-incubate Enzyme + Inhibitor for 5 minutes. Add Substrate and monitor rate (

    
    ).
    
  • Dixon Plot: Perform assays at two different substrate concentrations (e.g.,

    
     and 
    
    
    
    ).
    • Plot

      
       vs. 
      
      
      
      .
    • The intersection of the lines gives

      
      .
      
  • Validation: For N-methylbenzamidine, if no significant inhibition is observed at 100

    
    M, report as "Weak Binder (
    
    
    
    )."
Experimental Workflow Diagram

ExperimentalWorkflow cluster_ITC Thermodynamics (ITC) cluster_Kinetics Kinetics (Spectroscopy) Start Start Characterization Dialysis Dialyze Protein (Match Buffer) Start->Dialysis Prep Prep BAPNA Substrate Start->Prep Titration Titrate Ligand (20 injections) Dialysis->Titration HeatDilution Subtract Heat of Dilution Titration->HeatDilution FitModel Fit One-Site Model HeatDilution->FitModel Result Compare N-Me vs Benzamidine FitModel->Result Delta H, Delta S, Kd Incubate Incubate E + I (5 mins) Prep->Incubate Measure Measure A410 (Initial Velocity) Incubate->Measure Dixon Dixon Plot Analysis (Determine Ki) Measure->Dixon Dixon->Result Ki, Mechanism

Caption: Dual-stream workflow for validating binding efficacy via thermodynamic (ITC) and kinetic (Spectroscopy) methods.

References

  • Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry, 268(6), 1554–1560.

  • Katz, B. A., et al. (2001). Crystal structure of benzamidine inhibited bovine pancreatic trypsin at 105 K to 1.21 Å resolution. RCSB Protein Data Bank.[1]

  • Clement, B., & Zimmermann, M. (1987).[2] Hepatic microsomal N-demethylation of N-methylbenzamidine: N-dealkylation vs. N-oxygenation of amidines. Biochemical Pharmacology, 36(19), 3127–3133.

  • Plattner, N., & Noé, F. (2015). Protein conformational plasticity and complex ligand-binding kinetics explored by atomistic simulations and Markov models. Nature Communications, 6, 7653.

Sources

Validation

Comprehensive Comparison Guide: Efficacy of N-Methylbenzamidine in Experimental Models

Executive Summary: The Role of N-Methylation in Benzamidine Scaffolds N-Methylbenzamidine acts as a pivotal structural probe in the study of serine protease inhibition and xenobiotic metabolism. While the parent compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of N-Methylation in Benzamidine Scaffolds

N-Methylbenzamidine acts as a pivotal structural probe in the study of serine protease inhibition and xenobiotic metabolism. While the parent compound, Benzamidine , is the "gold standard" competitive inhibitor for trypsin-like serine proteases (targeting the S1 specificity pocket), N-Methylbenzamidine serves a distinct purpose. It is frequently utilized to define the steric and electronic stringency of the enzyme's active site and, more recently, as a specific substrate for the mitochondrial Amidoxime Reducing Component (mARC) system in hepatic metabolism studies.

This guide objectively compares N-Methylbenzamidine against standard alternatives, detailing its reduced inhibitory potency due to steric hindrance while highlighting its superior utility in metabolic profiling models.

Mechanism of Action & Structural Biology

The "Methyl Penalty" in Protease Inhibition

The efficacy of benzamidine derivatives hinges on their ability to mimic the side chain of Arginine (P1 residue).

  • Benzamidine (Standard): Forms a symmetrical, bidentate salt bridge with Asp189 at the bottom of the Trypsin S1 pocket. This interaction is stabilized by a hydrogen bonding network involving Gly219 and Ser190 .

  • N-Methylbenzamidine: The introduction of a methyl group on the amidine nitrogen disrupts this optimal geometry.

    • Steric Clash: The methyl group creates steric bulk that clashes with the carbonyl oxygen of the peptide backbone or the solvent water network within the restricted S1 pocket.

    • Loss of H-Bonding: It replaces a critical hydrogen bond donor with a hydrophobic methyl group, significantly weakening the binding energy (

      
      ).
      
Visualization of Binding Modes

BindingModes cluster_0 Benzamidine (High Affinity) cluster_1 N-Methylbenzamidine (Reduced Affinity) Benz Benzamidine (-C(=NH)NH2) H_Bond Bidentate Salt Bridge Benz->H_Bond Donates H+ Asp189 Asp189 (Anionic Anchor) H_Bond->Asp189 Electrostatic NMethyl N-Methylbenzamidine (-C(=NH)NHCH3) Clash Steric Clash / Loss of H-Bond NMethyl->Clash Methyl Group Asp189_2 Asp189 (Anionic Anchor) Clash->Asp189_2 Disrupted Interaction

Figure 1: Comparative binding topology showing the disruption of the critical salt bridge in N-Methylbenzamidine binding.

Comparative Efficacy Data

The following table synthesizes inhibition constants (


) and metabolic properties across standard benzamidine derivatives. N-Methylbenzamidine is characterized by a higher 

(lower potency) but unique metabolic activity.
CompoundStructureTarget: Trypsin (

)
Target: Thrombin (

)
Primary Application
Benzamidine Ph-C(=NH)NH₂18 - 20 µM ~200 µMStandard competitive inhibitor; Crystallography ligand.
p-Aminobenzamidine H₂N-Ph-C(=NH)NH₂8 - 10 µM ~80 µMAffinity chromatography ligand; Fluorescent probe.
N-Methylbenzamidine Ph-C(=NH)NHCH₃> 100 µM *Weak InhibitionSAR Probe: Steric hindrance studies.Metabolic Substrate: mARC enzyme assays.
Pentamidine Bis-benzamidine linker~1 - 5 µMHigh PotencyAntiprotozoal drug; DNA minor groove binder.

*Note:


 values for N-methyl derivatives fluctuate based on buffer pH and specific protease isoforms, but consistently show >5-fold reduction in affinity compared to unsubstituted benzamidine.

Experimental Models & Protocols

Model A: Serine Protease Inhibition Assay (In Vitro)

Objective: To quantify the "Methyl Penalty" by determining the inhibition constant (


) of N-Methylbenzamidine against Trypsin.

Methodology: This assay uses a chromogenic substrate (BAPNA) which releases p-nitroaniline (pNA) upon cleavage.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 (Calcium stabilizes Trypsin).

  • Enzyme: Bovine Trypsin (stock 1 mg/mL in 1 mM HCl). Final conc: 50 nM.

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride). Range: 0.1 mM – 2.0 mM.

  • Inhibitor: Prepare serial dilutions of N-Methylbenzamidine (0, 50, 100, 200, 500 µM).

  • Reaction:

    • Mix Enzyme + Inhibitor + Buffer. Incubate 5 min at 25°C.

    • Initiate with Substrate.

  • Detection: Monitor Absorbance at 410 nm for 10 minutes (Kinetic mode).

  • Analysis: Plot Dixon plots (1/V vs [I]) to determine

    
    .
    
Model B: Hepatic Microsomal Metabolism (Ex Vivo)

Objective: To utilize N-Methylbenzamidine as a substrate for investigating the N-demethylation vs. N-oxygenation pathways mediated by the mARC system.

Significance: Unlike Benzamidine (which undergoes N-hydroxylation), N-Methylbenzamidine can undergo N-demethylation , making it a unique tool to differentiate cytochrome P450 activity from mARC activity.

Metabolism cluster_P450 Oxidative Dealkylation (CYP450) cluster_mARC N-Oxygenation (mARC/CYP) Substrate N-Methylbenzamidine CYP Cytochrome P450 Substrate->CYP mARC mARC System Substrate->mARC Demethyl Benzamidine (Demethylated Product) CYP->Demethyl -CH3 N_OH N-Hydroxy-N-Methylbenzamidine (Nitrone Tautomer) mARC->N_OH +OH

Figure 2: Metabolic divergence of N-Methylbenzamidine. It serves as a dual-pathway probe.

Conclusion: When to Use N-Methylbenzamidine

Researchers should select N-Methylbenzamidine over Benzamidine in the following specific scenarios:

  • Negative Control in Inhibition Assays: To demonstrate that an observed inhibition is specific to the amidine-Asp189 salt bridge. If N-Methylbenzamidine fails to inhibit while Benzamidine succeeds, the binding mode is confirmed as "classical S1 targeting."

  • Metabolic Stability Studies: To investigate hepatic N-demethylation pathways or the specific activity of the mARC enzyme complex.

  • Selectivity Profiling: To screen for proteases with "plastic" S1 pockets that can accommodate bulkier N-substituted ligands (e.g., certain coagulation factors vs. digestive enzymes).

For routine protein purification or general protease protection, Benzamidine or PMSF remains the superior choice due to higher potency and lower cost.

References

  • Clement, B., & Zimmermann, M. (1987).[1][2] Hepatic microsomal N-demethylation of N-methylbenzamidine: N-dealkylation vs. N-oxygenation of amidines. Biochemical Pharmacology, 36(19), 3127–3133. Link

  • Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[2][3] Xenobiotica, 41(1), 1-12. Link

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the Active Center of Trypsin: The Binding of Amidines and Guanidines as Models of the Substrate Side Chain. Journal of Biological Chemistry, 240, 1579-1585. Link

  • MedChemExpress. (2024). Benzamidine: Product Information and Biological Activity. Link

  • RCSB PDB. (2024). Crystal Structure of Trypsin complexed with Benzamidine (PDB: 3PTB).[4] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methylbenzamidine

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this pri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Methylbenzamidine, moving beyond mere compliance to foster a deeper understanding of the chemical principles that inform these essential procedures.

Understanding the Hazard Profile of N-Methylbenzamidine

Key Hazard Considerations:

  • Toxicity: Analogous compounds, such as N-methylbenzamide, are reported to be harmful if swallowed.[1] It is prudent to handle N-Methylbenzamidine with the same level of caution, assuming moderate oral toxicity.

  • Irritation: Aromatic amines and amides can be irritants to the skin and eyes.[2] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).

  • Environmental Hazards: While specific ecotoxicity data for N-Methylbenzamidine is lacking, many organic nitrogen compounds can be harmful to aquatic life.[3] Therefore, direct release into the environment is to be strictly avoided.

  • Chemical Reactivity: Benzamidines are known to undergo hydrolysis in aqueous solutions, particularly under basic conditions.[4][5][6][7] This reaction yields the corresponding benzamide. This reactivity is a critical consideration for disposal, as mixing with incompatible waste streams could lead to degradation and the generation of new chemical species.

Summary of Assumed Hazards and Necessary Precautions:

Hazard CategoryAssumed Risk for N-MethylbenzamidineRecommended Precaution
Acute Oral Toxicity Harmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin Corrosion/Irritation Potential skin irritantWear nitrile gloves and a lab coat.
Eye Damage/Irritation Potential eye irritantWear safety glasses or goggles.
Environmental Potentially harmful to aquatic lifeDo not dispose of down the drain or in general waste.
Chemical Reactivity Hydrolyzes in basic solutionsSegregate from basic/alkaline waste streams.
The Core Directive: Segregation and Professional Disposal

The primary and most critical step in the proper disposal of N-Methylbenzamidine is to treat it as a hazardous chemical waste and entrust it to a licensed environmental waste management company.[8] Under no circumstances should it be disposed of in sanitary sewers or regular trash.

Experimental Workflow for Waste Accumulation and Disposal:

The following workflow outlines the decision-making process for the proper segregation and disposal of N-Methylbenzamidine waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Final Disposal A N-Methylbenzamidine Waste Generated B Is the waste pure solid, a solution, or contaminated debris? A->B C1 Pure Solid or Contaminated Debris B->C1 Solid/Debris C2 Solution B->C2 Liquid D1 Collect in a dedicated, labeled, and sealed solid waste container. Container Material: Polypropylene or Glass. C1->D1 D2 Is the solvent halogenated? C2->D2 F Store waste containers in a designated satellite accumulation area. D1->F E1 Collect in a dedicated, labeled, and sealed non-halogenated solvent waste container. D2->E1 No E2 Collect in a dedicated, labeled, and sealed halogenated solvent waste container. D2->E2 Yes E1->F E2->F G Arrange for pickup by a licensed chemical waste disposal company. F->G

Caption: Decision workflow for the proper disposal of N-Methylbenzamidine waste.

Detailed Step-by-Step Disposal Protocol

This protocol provides actionable steps for laboratory personnel to ensure the safe handling and disposal of N-Methylbenzamidine waste.

Step 1: Waste Identification and Characterization

  • Pure N-Methylbenzamidine: Any unused or expired pure solid N-Methylbenzamidine.

  • Solutions of N-Methylbenzamidine: Any solutions where N-Methylbenzamidine is a solute. The solvent system (e.g., aqueous, organic, halogenated) must be identified.

  • Contaminated Materials: Items such as weighing paper, gloves, pipette tips, and chromatography materials that have come into direct contact with N-Methylbenzamidine.

Step 2: Selection of Appropriate Waste Containers

  • Compatibility is Key: Waste must be stored in containers made of compatible materials to prevent leaks and reactions.

  • Solid Waste: For pure solid N-Methylbenzamidine and contaminated debris, use a clearly labeled, sealable container made of polyethylene or glass.

  • Liquid Waste:

    • For solutions, use a dedicated, sealed, and labeled liquid waste container.

    • Crucially, segregate halogenated and non-halogenated solvent waste streams.

    • Given the basic nature of amidines, it is advisable to avoid mixing N-Methylbenzamidine solutions with acidic waste streams to prevent vigorous acid-base reactions.

    • Due to its reactivity with basic solutions, it is also recommended to segregate N-Methylbenzamidine waste from strong bases.

Step 3: Labeling of Waste Containers

Proper labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "N-Methylbenzamidine."

  • In the case of solutions, list all components and their approximate concentrations.

  • The date of accumulation.

  • The primary hazards (e.g., "Toxic," "Irritant").

Step 4: Storage and Final Disposal

  • Satellite Accumulation: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a contracted licensed chemical waste disposal company. Provide them with a full and accurate description of the waste.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE (lab coat, gloves, and eye protection), gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Absorb the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the highest standards of scientific integrity.

References

  • Humphrey, J. M., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. Available at: [Link]

  • White Rose Research Online. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Available at: [Link]

  • Diab, M. A., et al. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. ResearchGate. Available at: [Link]

  • ChemRxiv. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Available at: [Link]

  • Difaem & EPN. (n.d.). A safety and chemical disposal guideline for Minilab users. Available at: [Link]

  • ChemRxiv. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Available at: [Link]

  • National Institutes of Health. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Available at: [Link]

  • Wikipedia. (n.d.). Amidine. Available at: [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Available at: [Link]

  • CSIRO Publishing. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Available at: [Link]

  • ACS Publications. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Available at: [Link]

  • ChemRxiv. (n.d.). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. Available at: [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Available at: [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Available at: [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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